RK-33
描述
属性
IUPAC Name |
5,11-bis[(4-methoxyphenyl)methyl]-3,5,7,9,11,13-hexazatricyclo[8.3.0.02,6]trideca-1(10),2,6,8,12-pentaen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c1-31-17-7-3-15(4-8-17)11-28-14-26-19-20-22(25-13-24-21(19)28)29(23(30)27-20)12-16-5-9-18(32-2)10-6-16/h3-10,13-14H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUMZXFUZDBRCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C2N=CN=C4C3=NC(=O)N4CC5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
RK-33 as a DDX3 RNA helicase inhibitor
An In-depth Technical Guide to RK-33: A DDX3 RNA Helicase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The DEAD-box RNA helicase DDX3 has emerged as a critical regulator in numerous cellular processes, including RNA metabolism, cell cycle progression, and signaling pathways.[1][2] Its overexpression is frequently correlated with aggressive phenotypes and poor prognoses in various cancers, such as lung, breast, and prostate cancer, making it a compelling therapeutic target.[3][4][5] this compound is a first-in-class, rationally designed small molecule inhibitor that specifically targets the ATP-binding site of DDX3, thereby abrogating its helicase activity.[3][6][7] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing its impact on cellular signaling pathways.
Core Mechanism of Action
This compound functions as a competitive inhibitor of DDX3.[7] It is designed to dock into the nucleotide-binding pocket of the DDX3 protein, preventing ATP binding and hydrolysis, which is essential for its RNA unwinding function.[3][8] By inactivating DDX3, this compound triggers a cascade of downstream cellular effects that collectively contribute to its anticancer and antiviral properties. These effects include the induction of G1 cell cycle arrest, activation of apoptotic pathways, and impairment of DNA repair mechanisms.[3][6][9] Notably, this compound has been shown to be highly selective for DDX3 over other closely related DEAD-box helicases like DDX5.[6]
Key Signaling Pathways and Cellular Processes Modulated by this compound
The inhibition of DDX3 by this compound perturbs several critical signaling networks integral to cancer cell survival and proliferation.
-
Wnt/β-catenin Signaling: DDX3 is known to be a positive regulator of the Wnt/β-catenin pathway. This compound treatment disrupts the DDX3-β-catenin complex, leading to the downregulation of Wnt target genes such as CCND1 (Cyclin D1), MYC, and Survivin, which are crucial for cell proliferation.[1][3][10]
-
DNA Damage Repair: A key mechanism for the radiosensitizing effect of this compound is its ability to inhibit the non-homologous end joining (NHEJ) pathway, which is a major DNA double-strand break repair mechanism in mammalian cells.[3][6] This leads to the accumulation of radiation-induced DNA damage and enhances cell death.
-
Mitochondrial Translation: Quantitative proteomics has revealed that DDX3 inhibition by this compound downregulates proteins involved in mitochondrial translation and the respiratory electron transport chain.[8] This impairs oxidative phosphorylation (OXPHOS) capacity and increases reactive oxygen species (ROS) production, leading to a bioenergetic crisis that makes cancer cells, particularly in combination with radiation, more vulnerable.[8]
Quantitative Data Summary
The efficacy of this compound has been quantified across various cancer cell lines and viral infection models. The data highlights a dependency on DDX3 expression levels, where cells with higher DDX3 expression are generally more sensitive to the inhibitor.[3][9]
Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | DDX3 Expression | IC₅₀ Value (μM) | Citation(s) |
| A549 | Lung Cancer | High | 4.4 - 8.4 | [3][11] |
| H1299 | Lung Cancer | High | 4.4 - 8.4 | [3][11] |
| H23 | Lung Cancer | High | 4.4 - 8.4 | [3][11] |
| H460 | Lung Cancer | High | 4.4 - 8.4 | [3][11] |
| H3255 | Lung Cancer | Low | > 25 | [3][11] |
| DU145 | Prostate Cancer | High | ~3 - 6 | [9][12] |
| 22Rv1 | Prostate Cancer | High | ~3 - 6 | [9][12] |
| LNCaP | Prostate Cancer | High | ~3 - 6 | [9][12] |
| PC3 | Prostate Cancer | Low | > 12 | [9][12] |
| DAOY | Medulloblastoma | High | 2.5 | [10] |
| UW228 | Medulloblastoma | High | 3.5 | [10] |
| Calu-3 | Lung Cancer | High | 13.48 (CC₅₀) | [7] |
Table 2: In Vitro Efficacy of this compound-Loaded PLGA Nanoparticles
| Cell Line | Cancer Type | Formulation | IC₅₀ Value (µg/mL) | Citation(s) |
| MCF-7 | Breast Cancer | 5% this compound PLGA NP | 49 | [12][13] |
| MCF-7 | Breast Cancer | 10% this compound PLGA NP | 25 | [12][13] |
Table 3: Antiviral Activity of this compound
| Virus | Cell Line | Key Result | Citation(s) |
| SARS-CoV-2 (Multiple Variants) | Calu-3 | ~3-log reduction in viral titers at 5 µM | [7][14] |
| hPIV-3, RSV, Dengue, Zika, West Nile | Various | Efficacious at low micromolar concentrations | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings related to this compound. Below are protocols for key experiments cited in the literature.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTS Assay)
-
Cell Seeding: Seed cancer cells (e.g., 8 x 10² MCF-7 cells) in a 96-well plate and allow them to adhere overnight.[12][13]
-
Treatment: Treat cells with a serial dilution of this compound (or this compound loaded nanoparticles) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).[3][12]
-
MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vivo Xenograft Study for Radiosensitization
This protocol outlines a typical workflow for assessing the synergistic effects of this compound and radiation in a mouse model.
-
Animal Model: Utilize immunodeficient mice (e.g., SCID or nude mice).[9][16]
-
Tumor Implantation: Inject a suspension of cancer cells (e.g., 1 x 10⁶ DU145-luc cells) subcutaneously into the flank.[9][16]
-
Treatment Groups: Once tumors are palpable, randomize animals into four groups: (1) Vehicle control (e.g., DMSO), (2) this compound alone, (3) Radiation alone, and (4) this compound + Radiation.[12][16]
-
Dosing and Administration:
-
Monitoring and Analysis: Measure tumor volume with calipers and monitor animal weight regularly. At the end of the study, excise tumors for downstream analysis, such as immunohistochemistry for proliferation and apoptosis markers.
Protocol 3: DNA Double-Strand Break (γH2AX Foci) Assay
-
Cell Culture: Plate cells (e.g., 20,000 DU145 cells) on chamber slides and allow to attach.[17]
-
Treatment: Treat cells with this compound (e.g., 3 µM) or DMSO for a predetermined time before irradiation.
-
Irradiation: Expose cells to radiation (e.g., 2 Gy).
-
Time Course: Fix cells at various time points post-irradiation (e.g., 1, 6, and 24 hours) using 4% paraformaldehyde.
-
Immunofluorescence:
-
Permeabilize cells with Triton X-100.
-
Block with a suitable blocking buffer (e.g., BSA in PBS).
-
Incubate with a primary antibody against phosphorylated H2AX (γH2AX).
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Mount coverslips with a DAPI-containing mounting medium.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus. An increase in persistent foci at later time points in the combination treatment group indicates impaired DNA repair.[9][17]
Formulation and Preclinical Development
Given that this compound is highly hydrophobic, formulation strategies are critical for effective in vivo delivery.[13] One successful approach has been the encapsulation of this compound into poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
-
Preparation: this compound loaded PLGA nanoparticles are typically prepared using an oil-in-water emulsion/solvent evaporation method.[13]
-
Characteristics: This method yields nanoparticles of approximately 250 nm in diameter with a negative ζ-potential.[13]
-
Release Kinetics: In vitro studies show a slow, linear release of this compound from the nanoparticles over 7 days.[13]
-
In Vivo Retention: A pilot in vivo study demonstrated that the PLGA nanoparticle formulation leads to longer systemic retention of this compound compared to the administration of free this compound.[13]
Preclinical toxicology studies have shown that this compound is well-tolerated, with no observed adverse effect level (NOAEL) established in 28-day repeated toxicity studies in rats.[18]
Conclusion and Future Directions
This compound represents a promising, first-in-class DDX3 inhibitor with a multi-faceted mechanism of action that impacts key cancer-driving pathways. Its ability to induce cell cycle arrest, promote apoptosis, and, most notably, act as a potent radiosensitizer provides a strong rationale for its clinical development.[3][9][19] Furthermore, its broad-spectrum antiviral activity suggests its potential utility beyond oncology.[7][15]
Future research should focus on optimizing drug delivery systems to improve bioavailability, exploring combination therapies with other targeted agents, and identifying predictive biomarkers of response to this compound. The progression of this compound or other potent DDX3 inhibitors into clinical trials is a critical next step to validate this therapeutic strategy in patients.[1][20]
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Frontiers | Multiple functions of DDX3 RNA helicase in gene regulation, tumorigenesis, and viral infection [frontiersin.org]
- 3. embopress.org [embopress.org]
- 4. DDX3, a potential target for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, a small molecule inhibitor of host RNA helicase DDX3, suppresses multiple variants of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting mitochondrial translation by inhibiting DDX3: a novel radiosensitization strategy for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Radiosensitizes Prostate Cancer Cells by Blocking the RNA Helicase DDX3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting DDX3 in Medulloblastoma Using the Small Molecule Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. PLGA nanoparticle formulation of this compound: an RNA helicase inhibitor against DDX3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | this compound, a small molecule inhibitor of host RNA helicase DDX3, suppresses multiple variants of SARS-CoV-2 [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. RePORT ⟩ RePORTER [reporter.nih.gov]
- 19. hopkinsmedicine.org [hopkinsmedicine.org]
- 20. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
RK-33: A Technical Guide to its Structure, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
RK-33 is a novel small molecule inhibitor targeting the DEAD-box RNA helicase DDX3. Its development represents a significant advancement in the pursuit of targeted therapies for a range of diseases, including various cancers and viral infections. This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of this compound. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are included to facilitate further research and drug development efforts.
Structure and Chemical Properties
This compound, with the IUPAC name 7-(4-methoxybenzyl)-3-(4-methoxybenzyl)-3,7-dihydro-2H-diimidazo[4,5-d:4',5'-f][1][2]diazepin-2-one, is a rationally designed small molecule. Its chemical structure and properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₃H₂₀N₆O₃ |
| Molecular Weight | 428.44 g/mol |
| CAS Number | 1070773-09-9 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound functions as a potent and specific inhibitor of the ATP-dependent DEAD-box RNA helicase DDX3. DDX3 plays a crucial role in multiple cellular processes, including RNA metabolism, translation initiation, and cell cycle regulation. By binding to the ATP-binding pocket of DDX3, this compound competitively inhibits its helicase activity. This inhibition disrupts downstream signaling pathways that are often dysregulated in cancer and viral diseases. The primary consequences of DDX3 inhibition by this compound include:
-
G1 Cell Cycle Arrest: Inhibition of DDX3 disrupts the translation of key cell cycle regulators, leading to an arrest in the G1 phase of the cell cycle.
-
Induction of Apoptosis: By interfering with critical cellular processes, this compound triggers programmed cell death in cancer cells.
-
Inhibition of Wnt/β-catenin Signaling: this compound has been shown to downregulate the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers.
-
Impairment of DNA Repair: this compound inhibits the non-homologous end joining (NHEJ) pathway, a major DNA double-strand break repair mechanism. This property makes it a potential radiosensitizer, enhancing the efficacy of radiation therapy.
In Vitro Efficacy: A Summary of IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC₅₀ values of this compound against various cancer cell lines and viruses.
Table 1: Anticancer Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Cancer | 4.4 - 8.4[3] |
| H1299 | Lung Cancer | 4.4 - 8.4[3] |
| H23 | Lung Cancer | 4.4 - 8.4[3] |
| H460 | Lung Cancer | 4.4 - 8.4[3] |
| H3255 (low DDX3) | Lung Cancer | >25[3] |
| DU145 | Prostate Cancer | 3-6[4] |
| 22Rv1 | Prostate Cancer | 3-6[4] |
| LNCaP | Prostate Cancer | 3-6[4] |
| PC3 (low DDX3) | Prostate Cancer | >12[4] |
| MCF-7 | Breast Cancer | 2.8 - 4.5 |
| MDA-MB-231 | Breast Cancer | 2.8 - 4.5 |
| DAOY | Medulloblastoma | 2.5 |
| UW228 | Medulloblastoma | 3.5 |
Table 2: Antiviral Activity of this compound
| Virus | Cell Line | EC₅₀ (µM) |
| SARS-CoV-2 (Alpha, Beta, Delta variants) | Calu-3 | Not explicitly stated, but significant reduction at 5 µM |
| Human Parainfluenza Virus 3 (hPIV-3) | Vero | Efficacious at low micromolar concentrations[5] |
| Respiratory Syncytial Virus (RSV) | Vero | Efficacious at low micromolar concentrations[5] |
| Dengue Virus (DENV) | Vero | Efficacious at low micromolar concentrations[5] |
| Zika Virus (ZIKV) | Vero | Efficacious at low micromolar concentrations[5] |
| West Nile Virus (WNV) | Vero | Efficacious at low micromolar concentrations[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.
DDX3 Helicase Activity Assay
This assay measures the ability of this compound to inhibit the RNA unwinding activity of DDX3.
Materials:
-
Recombinant human DDX3 protein
-
Radiolabeled (e.g., ³²P) RNA duplex substrate
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 2 mM DTT, 2 mM MgCl₂, 5% glycerol)
-
ATP solution
-
This compound dissolved in DMSO
-
Stop buffer (e.g., 0.5% SDS, 50 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol in 50% glycerol)
-
Native polyacrylamide gel
Procedure:
-
Prepare reaction mixtures in the assay buffer containing the radiolabeled RNA duplex substrate and varying concentrations of this compound (or DMSO as a control).
-
Initiate the reaction by adding recombinant DDX3 protein and ATP to each reaction mixture.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reactions by adding the stop buffer.
-
Resolve the reaction products (unwound single-stranded RNA and intact double-stranded RNA) on a native polyacrylamide gel.
-
Visualize the radiolabeled RNA using autoradiography or phosphorimaging.
-
Quantify the amount of unwound RNA in each lane to determine the inhibitory effect of this compound.
Cell Viability (MTS) Assay
This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer or viral-infected cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and a DMSO vehicle control) for a specified duration (e.g., 48-72 hours).
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot the data to determine the IC₅₀ value.
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with this compound, with or without radiation, providing a measure of long-term cell survival.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound dissolved in DMSO
-
Radiation source (e.g., X-ray irradiator)
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Plate a known number of cells in 6-well plates and allow them to attach.
-
Treat the cells with the desired concentration of this compound for a specified period (e.g., 24 hours).
-
For radiosensitization studies, irradiate the cells with varying doses of radiation.
-
Replace the treatment medium with fresh complete medium and incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol and stain them with crystal violet solution.
-
Count the number of colonies (typically containing >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as DDX3 and components of the Wnt/β-catenin pathway, following treatment with this compound.
Materials:
-
Cell lysates from this compound treated and control cells
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DDX3, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate proteins from cell lysates by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the protein bands relative to a loading control (e.g., GAPDH or β-actin) to determine changes in protein expression.
Visualizing the Impact of this compound: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
References
- 1. In vitro non-homologous DNA end joining assays—The 20th anniversary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A method to study the role of DDX3 RNA helicase in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasmid-based assays for DNA end-joining in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
The Dual Role of DDX3 in Viral Replication: A Target for the Broad-Spectrum Antiviral RK-33
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The DEAD-box RNA helicase DDX3 has emerged as a critical host factor that plays a multifaceted and often contradictory role in the context of viral infections. It is a key component of the innate immune system, participating in antiviral signaling pathways. However, numerous viruses from diverse families have evolved to hijack DDX3 to facilitate their own replication. This dual functionality makes DDX3 a compelling target for the development of broad-spectrum antiviral therapeutics. This technical guide provides a comprehensive overview of the role of DDX3 in viral replication and the mechanism of action of RK-33, a potent small molecule inhibitor of DDX3 with demonstrated broad-spectrum antiviral activity. This document includes a compilation of quantitative data, detailed experimental protocols, and signaling pathway visualizations to serve as a valuable resource for the scientific community.
The Dichotomous Role of DDX3 in Viral Infections
DDX3 is an ATP-dependent RNA helicase involved in multiple aspects of RNA metabolism, including transcription, splicing, and translation initiation. Its intricate involvement in cellular processes extends to the host-virus interface, where it functions as a double-edged sword.
DDX3 as a Pro-viral Host Factor
A multitude of viruses have been shown to exploit DDX3 to enhance various stages of their life cycle:
-
RNA Unwinding and Translation: The helicase activity of DDX3 is crucial for unwinding complex secondary structures within viral RNAs, thereby facilitating their translation into viral proteins. This has been observed for viruses such as Japanese Encephalitis Virus (JEV) and Zika Virus (ZIKV), where DDX3 unwinds the 5'-UTR of the viral genome.
-
Viral RNA Export: For retroviruses like HIV-1, DDX3 is implicated in the nuclear export of unspliced and partially spliced viral RNAs, a critical step for the production of new virions.
-
Replication Complex Formation: DDX3 can be recruited to viral replication complexes. For instance, during Hepatitis C Virus (HCV) and JEV replication, DDX3 colocalizes with viral non-structural proteins.
-
Enhancing Viral RNA Synthesis: In arenavirus infection, DDX3 has been shown to promote viral RNA synthesis.
DDX3 in Antiviral Innate Immunity
Conversely, DDX3 is a key player in the host's first line of defense against viral infections. Its role in innate immunity is multifaceted:
-
Viral RNA Sensing: DDX3 can act as a pattern recognition receptor (PRR) by recognizing viral RNA, which triggers downstream signaling.
-
Signal Transduction: DDX3 functions as a crucial adaptor protein in the RIG-I-like receptor (RLR) signaling pathway. It interacts with MAVS (mitochondrial antiviral-signaling protein) and is involved in the activation of TBK1 (TANK-binding kinase 1) and IKKε (IκB kinase ε).
-
Transcription Factor Activation: The activation of TBK1/IKKε leads to the phosphorylation and activation of the transcription factors IRF3 and IRF7, which then translocate to the nucleus to induce the expression of type I interferons (IFN-α/β) and other antiviral genes.
-
Translational Control of Antiviral Proteins: DDX3 can regulate the translation of key components of the antiviral response, such as the protein activator of the interferon-induced protein kinase (PACT).
This compound: A Potent DDX3 Inhibitor with Broad-Spectrum Antiviral Activity
The dependence of numerous viruses on DDX3 for their replication makes it an attractive target for host-directed antiviral therapy. This compound is a first-in-class small molecule inhibitor of DDX3.
Mechanism of Action
This compound is designed to be a competitive inhibitor of the ATP-binding site of DDX3. By binding to the nucleotide-binding pocket, this compound abrogates the RNA helicase function of DDX3. This inhibition of DDX3's enzymatic activity is the basis for its antiviral effects, as it prevents viruses from utilizing DDX3 for processes like viral RNA unwinding and translation.
Antiviral Spectrum
This compound has demonstrated efficacy against a wide range of RNA viruses, highlighting its potential as a broad-spectrum antiviral agent. This includes viruses from the following families:
-
Flaviviridae: Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV)
-
Paramyxoviridae: Respiratory syncytial virus (RSV), Human parainfluenza virus type 3 (hPIV-3)
-
Coronaviridae: SARS-CoV-2 and its variants (Alpha, Beta, Delta), Human coronavirus OC43 (HCoV-OC43)
Quantitative Data Summary
The following tables summarize the quantitative data on the antiviral efficacy of this compound and the impact of DDX3 modulation on viral replication.
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Dengue virus (DENV) | Vero | ≤10 | >50 | >5 | |
| Zika virus (ZIKV) | Vero | ≤10 | >50 | >5 | |
| West Nile virus (WNV) | Vero | ≤10 | >50 | >5 | |
| Respiratory syncytial virus (RSV) | Vero | ≤10 | >50 | >5 | |
| Human parainfluenza virus type 3 (hPIV-3) | Vero | ≤10 | >50 | >5 | |
| SARS-CoV-2 (Lineage A) | Calu-3 | < 1 | 13.48 | >14.5 | |
| Human coronavirus OC43 (HCoV-OC43) | RD | Not explicitly stated, but effective at 0.1 and 1 µM | 3.22 | Not explicitly stated | |
| Table 1: Antiviral Activity of this compound Against Various Viruses. |
| Virus | Method of DDX3 Modulation | Effect on Viral Titer/Replication | Fold Change/Percentage Reduction | Reference |
| SARS-CoV-2 (Alpha, Beta, Delta variants) | This compound (5 µM) treatment | Reduction in viral load | 1 to 3 log orders | |
| Hepatitis E virus (HEV) | DDX3 depletion (shRNA) | Inhibition of HEV replication | Significant reduction | |
| Hepatitis C virus (HCV) | DDX3 knockdown (siRNA) | Reduction in HCV RNA and core protein levels | Significant reduction | |
| Influenza A virus (del NS1 mutant) | DDX3 knockdown | Increased virus titers | Not quantified | |
| Table 2: Effect of DDX3 Modulation on Viral Replication. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of DDX3 and this compound.
Viral Infection and this compound Treatment Assay
This protocol is adapted from studies on the broad-spectrum antiviral activity of this compound.
-
Cell Seeding: Seed Vero or Calu-3 cells in 12-well plates at a density of 8 x 10^5 cells per well and incubate for 24 hours.
-
Drug Treatment (Pre-infection): Treat cells with varying concentrations of this compound (e.g., 0.3 µM to 5 µM) or DMSO as a vehicle control for 1 hour.
-
Viral Infection: Infect the cells with the virus of interest (e.g., SARS-CoV-2, DENV, ZIKV) at a Multiplicity of Infection (MOI) of 0.1 for 1 hour.
-
Post-infection Treatment: Remove the viral inoculum, wash the cells once with PBS, and add fresh complete medium supplemented with the same concentrations of this compound or DMSO.
-
Sample Collection: Collect the cell culture supernatants at 48 hours post-infection.
-
Quantification of Viral Load: Determine the viral titers in the supernatants using a standard plaque assay or quantify viral RNA using qRT-PCR.
Western Blot Analysis of DDX3 and Viral Proteins
This protocol provides a general framework for analyzing protein expression levels.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix 20-30 µg of protein lysate with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DDX3 (e.g., 1:1000 dilution) and a specific viral protein overnight at 4°C. Use an antibody against a housekeeping protein like GAPDH or β-actin (e.g., 1:5000 dilution) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Co-Immunoprecipitation (Co-IP) of DDX3 and Viral Proteins
This protocol is for investigating the physical interaction between DDX3 and viral proteins.
-
Cell Transfection and Lysis: Co-transfect HEK293T cells with plasmids expressing tagged DDX3 (e.g., FLAG-DDX3) and a tagged viral protein (e.g., Myc-viral protein). After 24-48 hours, lyse the cells in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against one of the tags (e.g., anti-FLAG antibody) overnight at 4°C with gentle rotation.
-
Bead Binding: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads three to five times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in 1x Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both tags (e.g., anti-FLAG and anti-Myc antibodies) to confirm the co-immunoprecipitation.
Quantitative Real-Time PCR (qRT-PCR) for Viral RNA
This protocol is for the quantification of viral RNA levels.
-
RNA Extraction: Extract total RNA from infected cells or culture supernatants using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and random primers or a virus-specific primer.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, cDNA template, and primers specific for the viral gene of interest. Also, include primers for a housekeeping gene (e.g., GAPDH or RPL32) for normalization.
-
Thermal Cycling: Perform the qPCR using a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in viral RNA expression.
IFN-β Promoter Luciferase Reporter Assay
This assay is used to measure the activation of the IFN-β promoter.
-
Cell Transfection: Co-transfect HEK293 cells in a 24-well plate with a firefly luciferase reporter plasmid under the control of the IFN-β promoter and a Renilla luciferase plasmid (for normalization).
-
Stimulation: 24 hours post-transfection, stimulate the cells by viral infection or by transfection with a viral RNA mimic like poly(I:C). In some experiments, co-transfect with plasmids expressing DDX3, MAVS, or TBK1 to assess their effect on promoter activation.
-
Cell Lysis: After 16-24 hours of stimulation, lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold induction over the unstimulated control.
Visualizing DDX3's Role: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving DDX3 and a typical experimental workflow for evaluating this compound.
DDX3 in the Innate Antiviral Response
DDX3's role as a sensor and adaptor in the RLR signaling pathway leading to IFN-β production.
Viral Hijacking of DDX3 for Pro-viral Functions
Mechanisms by which viruses exploit DDX3 to promote their replication cycle.
Mechanism of Action of this compound
This compound competitively inhibits the ATP-binding site of DDX3, blocking its function.
Experimental Workflow for this compound Antiviral Evaluation
A typical workflow for assessing the antiviral efficacy of the DDX3 inhibitor this compound.
Conclusion
DDX3 stands at a critical crossroads of viral replication and the host's antiviral defense. Its essential role in the life cycle of numerous pathogenic viruses makes it a high-value target for the development of broad-spectrum antiviral drugs. The small molecule inhibitor this compound has shown significant promise in this regard, with demonstrated efficacy against a range of viruses in preclinical studies. The data and protocols presented in this technical guide are intended to facilitate further research into the intricate roles of DDX3 in virology and to aid in the development and evaluation of novel DDX3-targeting therapeutics. A deeper understanding of the DDX3-virus interface will undoubtedly pave the way for innovative strategies to combat existing and emerging viral threats.
The Small Molecule Inhibitor RK-33: A Technical Guide to its Attenuation of the Wnt Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive technical overview of the small molecule inhibitor RK-33, with a specific focus on its mechanism of action in downregulating the Wnt signaling pathway. It consolidates quantitative data from preclinical studies, details relevant experimental methodologies, and provides visual representations of the key pathways and experimental workflows.
Introduction
The DEAD-box RNA helicase DDX3 has emerged as a critical regulator in various cellular processes, and its dysregulation is implicated in the pathogenesis of numerous cancers, including medulloblastoma, lung, breast, and colorectal cancers.[1][2][3][4][5] DDX3 plays a significant role in the potentiation of the Wnt/β-catenin signaling pathway, a fundamental pathway often aberrantly activated in cancer, driving cell proliferation, survival, and differentiation.[2][5]
This compound is a first-in-class small molecule inhibitor designed to target the ATP-binding domain of DDX3, thereby abrogating its RNA helicase activity.[2][3] This targeted inhibition has demonstrated significant anti-tumor effects, in part through the downregulation of the Wnt signaling cascade. This guide delves into the specifics of this compound's impact on this pathway.
Mechanism of Action: this compound and Wnt Signaling
This compound's primary mechanism for inhibiting the Wnt pathway involves the disruption of the interaction between DDX3 and components of the Wnt signaling cascade. Specifically, this compound has been shown to impair the DDX3-β-catenin axis.[2][3][6] In colorectal cancer, DDX3 can act as a mediator in the activation of β-catenin through the CK1ε/Dvl2 axis.[2] By inhibiting DDX3, this compound prevents the stabilization and nuclear translocation of β-catenin, a key transcriptional co-activator in the Wnt pathway. This leads to a reduction in the transcription of Wnt target genes.[1][2]
In triple-negative breast cancer cells, this compound has been shown to sequester β-catenin in the cytoplasm, further preventing its nuclear function.[7]
Quantitative Data Summary
The inhibitory effects of this compound on various cancer cell lines have been quantified through several key metrics, including IC50 values and the reduction in Wnt target gene expression.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| DAOY | Medulloblastoma | 2.5 | [1][8] |
| UW228 | Medulloblastoma | 3.5 | [1][8] |
| A549 | Lung Cancer | 4.4 - 8.4 | [3] |
| H1299 | Lung Cancer | 4.4 - 8.4 | [3] |
| H23 | Lung Cancer | 4.4 - 8.4 | [3] |
| H460 | Lung Cancer | 4.4 - 8.4 | [3] |
| H3255 (low DDX3) | Lung Cancer | > 25 | [3] |
| Various Colorectal Cancer Cell Lines | Colorectal Cancer | 2.5 - 8 | [5] |
| DU145 | Prostate Cancer | ~3-6 | [9] |
| 22Rv1 | Prostate Cancer | ~3-6 | [9] |
| LNCaP | Prostate Cancer | ~3-6 | [9] |
| PC3 (low DDX3) | Prostate Cancer | > 12 | [9] |
| MCF-7 (in PLGA nanoparticles, 10%) | Breast Cancer | 25 µg/mL | [9] |
Table 2: Effect of this compound on Wnt Target Gene mRNA Expression
| Cell Line | Treatment | Target Gene | Fold Change/Effect | Citation |
| DAOY | This compound (2.5 µM) | Axin2, CCND1, MYC, Survivin | Reduced mRNA expression | [1][2][8] |
| UW228 | This compound (3.5 µM) | Axin2, CCND1, MYC, Survivin | Reduced mRNA expression | [1][2][8] |
| Colorectal Cancer Cell Lines | siDDX3 | Wnt target genes | Lowered mRNA expression | [5] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the effects of this compound on the Wnt signaling pathway.
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of this compound.
-
MTS Assay:
-
Seed cells (e.g., DAOY, UW228, MCF-7) in a 96-well plate at a density of 8x10^2 cells/well.[9]
-
The following day, treat cells with varying concentrations of this compound.
-
After a 72-hour incubation period, add MTS reagent to each well.
-
Incubate for 2 hours and measure the absorbance at 490 nm.[9]
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
-
Clonogenic Survival Assay:
-
Plate cells at a low density (e.g., 200-700 cells/well in a 6-well plate) to allow for colony formation.
-
Treat cells with this compound, radiation, or a combination of both.
-
Incubate for 1-3 weeks, allowing colonies to form.
-
Fix the colonies with a solution such as 6.0% v/v glutaraldehyde.
-
Stain the colonies with 0.5% w/v crystal violet.
-
Count the colonies (defined as a cluster of at least 50 cells) to determine the surviving fraction.
-
Wnt Signaling Activity Assays
Objective: To directly measure the effect of this compound on Wnt/β-catenin transcriptional activity.
-
TOP/FOP-FLASH Luciferase Reporter Assay:
-
Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (TOP-FLASH) or a negative control with mutated TCF/LEF binding sites (FOP-FLASH), along with a Renilla luciferase plasmid for normalization.
-
Treat the transfected cells with this compound or a vehicle control.
-
After 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
The ratio of TOP-FLASH to FOP-FLASH activity, normalized to Renilla luciferase, indicates the level of Wnt/β-catenin signaling.[2]
-
Analysis of Protein and mRNA Expression
Objective: To quantify the levels of key proteins and mRNAs in the Wnt pathway following this compound treatment.
-
Western Blotting:
-
Treat cells with this compound and lyse them to extract total protein.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against DDX3, β-catenin, or other proteins of interest overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from this compound treated and control cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qRT-PCR using primers specific for Wnt target genes (e.g., AXIN2, CCND1, MYC, Survivin) and a housekeeping gene for normalization (e.g., GAPDH).
-
Calculate the relative mRNA expression levels using the ΔΔCt method.
-
-
Immunohistochemistry (IHC):
-
Fix paraffin-embedded tissue sections and perform antigen retrieval.
-
Incubate the sections with a primary antibody against DDX3.
-
Apply a secondary antibody and a detection system (e.g., HRP-polymer) to visualize the protein expression.
-
Counterstain with hematoxylin and mount the slides.
-
Score the intensity and percentage of stained cells to determine the level of DDX3 expression.
-
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
-
Flow Cytometry:
-
Treat cells with this compound for a specified period.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histogram will show the distribution of cells in the G1, S, and G2/M phases of the cell cycle. Treatment with this compound has been shown to cause a G1 arrest.[1][2][8]
-
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Inject cancer cells (e.g., DAOY) subcutaneously into the flanks of immunocompromised mice.
-
Once tumors are established, treat the mice with this compound, radiation, or a combination thereof.
-
Monitor tumor growth over time by measuring tumor volume.
-
At the end of the study, excise the tumors for further analysis, such as immunohistochemistry.
Visualization of Workflows and Pathways
Conclusion
This compound represents a promising therapeutic agent that effectively targets the RNA helicase DDX3, leading to the significant downregulation of the oncogenic Wnt/β-catenin signaling pathway. The data summarized in this guide, derived from multiple preclinical studies, consistently demonstrates this compound's ability to inhibit cancer cell proliferation, induce cell cycle arrest, and reduce the expression of key Wnt target genes. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of this compound and other DDX3 inhibitors in a variety of cancer contexts. The continued exploration of this novel therapeutic strategy holds considerable promise for the development of more effective treatments for cancers dependent on aberrant Wnt signaling.
References
- 1. 2.9. TOP/FOP-FLASH luciferase reporter assay [bio-protocol.org]
- 2. TOP/FOP-Flash luciferase reporter analysis [bio-protocol.org]
- 3. jcancer.org [jcancer.org]
- 4. IHCeasy DDX3 Ready-To-Use IHC Kit KHC1424 | Proteintech [ptglab.com]
- 5. researchgate.net [researchgate.net]
- 6. Top/fop luciferase assay [bio-protocol.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. DDX3 as a strongest prognosis marker and its downregulation promotes metastasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
The Specificity of RK-33 for DDX3 Versus Other Helicases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the specificity of RK-33, a potent small molecule inhibitor, for the DEAD-box RNA helicase DDX3 in comparison to other helicases. This document consolidates quantitative data, details key experimental methodologies, and visualizes the intricate signaling pathways involving DDX3.
Executive Summary
This compound has emerged as a highly selective inhibitor of the DEAD-box RNA helicase DDX3. In vitro and cellular studies have demonstrated its potent activity against DDX3's ATPase and helicase functions while showing negligible affinity for closely related helicases such as DDX5 and DDX17. This specificity is critical for its development as a targeted therapeutic agent in various diseases, including cancer and viral infections, where DDX3 is frequently dysregulated. This guide delves into the quantitative metrics of this compound's specificity, the experimental protocols used to ascertain this selectivity, and the key signaling pathways modulated by DDX3, providing a valuable resource for researchers in the field.
Data Presentation: Quantitative Analysis of this compound Specificity
The specificity of this compound for DDX3 has been quantified through various biochemical and cellular assays. The following tables summarize the key data points, offering a clear comparison of its activity against DDX3 and in different cellular contexts.
Table 1: Biochemical Activity and Binding Affinity of this compound for DDX3
| Parameter | Value | Helicase | Assay Type | Reference |
| IC50 (ATPase Activity) | 40 µM | DDX3X | Colorimetric ATPase Assay | [1] |
| IC50 (Helicase Activity) | 35 µM | DDX3X | Fluorescence-based RNA Unwinding Assay | |
| Kd (Binding Affinity) | 33 ± 2 µM | DDX3X | Isothermal Titration Calorimetry (ITC) | |
| Computed Binding Affinity | -8 kcal/mol | DDX3 | Molecular Docking | |
| Binding Specificity | No binding observed | DDX5, DDX17 | Pull-down Assay with biotinylated this compound | [2] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines with Varying DDX3 Expression
| Cell Line | Cancer Type | DDX3 Expression | IC50 (µM) | Reference |
| DU145 | Prostate Cancer | High | 3-6 | [3] |
| LNCaP | Prostate Cancer | High | 3-6 | [3] |
| 22Rv1 | Prostate Cancer | High | 3-6 | [3] |
| PC3 | Prostate Cancer | Low | >12 | [3] |
| A549 | Lung Cancer | High | ~2.5 | [4] |
| H460 | Lung Cancer | High | ~2.8 | [4] |
| MCF7 | Breast Cancer | - | 2.8-4.5 | [5] |
| MDA-MB-231 | Breast Cancer | - | 2.8-4.5 | [5] |
| MCF10A | Normal Breast | Lower | 7.4 | [5] |
| DAOY | Medulloblastoma | High | 2.5 | |
| UW228 | Medulloblastoma | High | 3.5 |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the specificity and efficacy of this compound.
In Vitro ATPase Activity Assay (Colorimetric - Malachite Green)
This assay quantifies the ATP hydrolysis activity of a helicase by measuring the amount of inorganic phosphate (Pi) released.
Materials:
-
Purified DDX3 helicase and other helicases for comparison.
-
This compound at various concentrations.
-
ATP solution (100 mM).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.
-
Malachite Green Reagent: Solution A (0.045% Malachite Green in water), Solution B (4.2% ammonium molybdate in 4N HCl). Mix 3 parts of Solution A with 1 part of Solution B.
-
384-well microplate.
-
Plate reader.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add 10 µL of the helicase solution (e.g., 50 nM DDX3) to each well.
-
Add 5 µL of the this compound dilutions or vehicle control to the wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration 1 mM).
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding 75 µL of the Malachite Green Reagent.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 620-650 nm using a plate reader.
-
Generate a standard curve using known concentrations of inorganic phosphate to determine the amount of Pi produced in each reaction.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
In Vitro Helicase Activity Assay (Fluorescence-Based)
This assay measures the unwinding of a double-stranded RNA (dsRNA) substrate by a helicase in real-time. The substrate is labeled with a fluorophore and a quencher, and unwinding leads to an increase in fluorescence.
Materials:
-
Purified DDX3 helicase and other helicases.
-
This compound at various concentrations.
-
Fluorescently labeled dsRNA substrate (e.g., one strand with a 5'-FAM and the other with a 3'-dabcyl quencher).
-
Helicase Reaction Buffer: 25 mM MOPS (pH 7.0), 5 mM MgCl₂, 2 mM DTT, 100 µg/mL BSA, and 5% glycerol.
-
ATP solution (100 mM).
-
96-well black microplate.
-
Fluorometer.
Procedure:
-
Prepare serial dilutions of this compound in the helicase reaction buffer.
-
In a 96-well black plate, add the fluorescent dsRNA substrate to a final concentration of 50 nM in each well.
-
Add the this compound dilutions or vehicle control to the wells.
-
Add the helicase (e.g., 20 nM DDX3) to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the unwinding reaction by adding ATP to a final concentration of 5 mM.
-
Immediately measure the fluorescence intensity over time (e.g., every 30 seconds for 30 minutes) using a fluorometer with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
The rate of RNA unwinding is determined from the initial linear phase of the fluorescence increase.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Cellular Viability Assay (MTS Assay)
This assay assesses the effect of this compound on the proliferation of different cell lines.
Materials:
-
Cancer cell lines with varying DDX3 expression.
-
This compound at various concentrations.
-
Complete cell culture medium.
-
MTS reagent.
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving DDX3 and a typical workflow for assessing helicase inhibitor specificity.
Caption: DDX3 in the Wnt/β-catenin signaling pathway.
Caption: DDX3's role in MAVS-mediated innate immune signaling.
References
- 1. This compound Is a Broad-Spectrum Antiviral Agent That Targets DEAD-Box RNA Helicase DDX3X - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mskcc.org [mskcc.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting mitochondrial translation by inhibiting DDX3: a novel radiosensitization strategy for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on RK-33 and Apoptosis Induction: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the core foundational research on RK-33, a first-in-class small molecule inhibitor of the DEAD-box RNA helicase DDX3. It details the mechanism of this compound in inducing apoptosis in cancer cells, summarizes key quantitative data, outlines experimental protocols, and visualizes the critical signaling pathways involved.
Introduction: Targeting DDX3 with this compound
DEAD-box RNA helicase 3 (DDX3) is a multifunctional protein involved in numerous aspects of RNA metabolism, cell cycle control, and stress response.[1][2][3] Its overexpression has been identified in a variety of cancers, including lung, breast, and prostate cancer, and often correlates with lower patient survival rates.[2][4][5] DDX3's role in promoting cancer cell survival and proliferation has made it a compelling target for therapeutic intervention.[1][3]
This compound is a novel small molecule inhibitor rationally designed to target DDX3.[5] By binding to DDX3 and abrogating its enzymatic activity, this compound disrupts essential cellular processes that cancer cells rely upon for survival.[4][5] Foundational research has established that the inhibition of DDX3 by this compound leads to three primary anti-cancer effects: G1 cell cycle arrest, the induction of apoptosis, and the sensitization of cancer cells to radiation therapy.[1][4][6]
Core Mechanism of Action
This compound functions by specifically binding to the ATP-binding site within the DDX3 protein.[5][7] This action competitively inhibits the helicase's ability to hydrolyze ATP, a process essential for its function in unwinding RNA.[8] This inhibition is highly specific to DDX3, with studies showing this compound does not significantly affect closely related helicases such as DDX5 and DDX17.[6][7] The abrogation of DDX3's helicase activity triggers a cascade of downstream events, culminating in cell cycle arrest and programmed cell death.
Apoptosis Induction Pathways
The primary therapeutic outcome of this compound treatment is the induction of apoptosis. This is achieved through a multi-pronged attack on the cell's survival machinery, primarily involving cell cycle arrest and the activation of the intrinsic apoptotic pathway.
A hallmark of this compound activity is its ability to halt the cell cycle in the G1 phase. Treatment with this compound leads to a significant accumulation of cells in G1 and a corresponding decrease in the S-phase population, effectively preventing DNA replication and cell division.[5][9] This arrest is biochemically characterized by a substantial reduction in the levels of key G1/S transition proteins, particularly Cyclin D1.[7] This prolonged arrest acts as a critical trigger for the cell to initiate apoptosis.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Multifunctional DDX3: dual roles in various cancer development and its related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DDX3, a potential target for cancer treatment - ProQuest [proquest.com]
- 4. apexbt.com [apexbt.com]
- 5. embopress.org [embopress.org]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Is a Broad-Spectrum Antiviral Agent That Targets DEAD-Box RNA Helicase DDX3X - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Radiosensitizes Prostate Cancer Cells by Blocking the RNA Helicase DDX3 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RK-33 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
RK-33 is a first-in-class small molecule inhibitor of DEAD-box RNA helicase DDX3.[1][2] DDX3 is overexpressed in various cancers, including lung, breast, and prostate cancer, and its inhibition has been shown to induce G1 cell cycle arrest, promote apoptosis, and sensitize cancer cells to radiation therapy.[1][3][4] Mechanistically, this compound binds to the ATP-binding domain of DDX3, abrogating its helicase activity.[1][5] This leads to the disruption of key cellular processes, including the Wnt/β-catenin signaling pathway and non-homologous end joining (NHEJ) DNA repair.[1][5] These application notes provide a comprehensive overview of the experimental protocols for utilizing this compound in in vitro cell culture settings.
Data Presentation
Table 1: Cell Line Dependent Cytotoxicity of this compound
| Cell Line | Cancer Type | DDX3 Expression | IC50 (µM) | Incubation Time (h) | Assay |
| A549 | Lung Cancer | High | 4.4 - 7.5 | 72 | WST1 / Cytotoxicity Assay |
| H1299 | Lung Cancer | High | 4.4 - 8.4 | 72 | Cytotoxicity Assay |
| H460 | Lung Cancer | High | 2.8 | 72 | WST1 Assay |
| H23 | Lung Cancer | High | 4.4 - 8.4 | 72 | Cytotoxicity Assay |
| H3255 | Lung Cancer | Low | > 25 | 72 | Cytotoxicity Assay |
| DU145 | Prostate Cancer | High | 3 - 6 | Not Specified | Proliferation Assay |
| 22Rv1 | Prostate Cancer | High | 3 - 6 | Not Specified | Proliferation Assay |
| LNCaP | Prostate Cancer | High | 3 - 6 | Not Specified | Proliferation Assay |
| PC3 | Prostate Cancer | Low | > 12 | Not Specified | Proliferation Assay |
| MDA-MB-231 | Breast Cancer | Not Specified | 7.5 | 12 | Not Specified |
| Calu-3 | Lung Cancer | Not Specified | 13.48 (CC50) | 24 | CellTiter-Glo |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Cell Lines: Select appropriate cancer cell lines with varying DDX3 expression levels (e.g., A549, H1299 for high DDX3; H3255 for low DDX3) and a non-cancerous control cell line (e.g., HBEC).[1]
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Replace the medium with a fresh medium containing various concentrations of this compound or DMSO as a vehicle control. The incubation time will vary depending on the assay (e.g., 24-72 hours).[2][3]
2. Cell Viability Assay (MTS Assay)
This protocol is adapted for a 96-well plate format.
-
Procedure:
-
Seed 8 x 10^2 cells per well in a 96-well plate and incubate overnight.[6]
-
Treat cells with a serial dilution of this compound (e.g., 0.39 to 50 µM) for 72 hours.[6][7]
-
Add 20 µL of MTS reagent to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C.[6]
-
Measure the absorbance at 490 nm using a microplate reader.[6]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC50 value using non-linear regression analysis.
3. Apoptosis Detection
a) Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay) [8][9][10]
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.[8][9][10]
-
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described above.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[9][10]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[9][10]
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-3 hours.[10]
-
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity.[9]
b) Western Blot for PARP Cleavage
Cleavage of PARP by caspases is a hallmark of apoptosis.[11][12]
-
Procedure:
-
Treat cells with this compound, and collect cell lysates.
-
Determine the protein concentration of each lysate.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for cleaved PARP (89 kDa fragment) overnight at 4°C.[11][12] An antibody for full-length PARP (116 kDa) can be used as a control.[12]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: An increase in the 89 kDa cleaved PARP fragment indicates the induction of apoptosis.
4. Cell Cycle Analysis
-
Procedure:
-
Treat cells with this compound for 24-48 hours.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
-
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase is indicative of a G1 cell cycle arrest.[2][4]
5. Western Blot for Signaling Proteins
-
Procedure:
-
Following this compound treatment, prepare cell lysates as described for PARP cleavage.
-
Perform western blotting as described above.
-
Probe for key proteins in the DDX3 and Wnt signaling pathways, such as DDX3, β-catenin, and Cyclin D1.[1][13] Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
-
Data Analysis: Quantify the changes in protein expression levels relative to the control. A decrease in Cyclin D1 levels is consistent with G1 cell cycle arrest.[13]
References
- 1. embopress.org [embopress.org]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound Radiosensitizes Prostate Cancer Cells by Blocking the RNA Helicase DDX3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound, a small molecule inhibitor of host RNA helicase DDX3, suppresses multiple variants of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. ulab360.com [ulab360.com]
- 11. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. aacrjournals.org [aacrjournals.org]
Determining the IC50 of the DDX3 Inhibitor RK-33 in Cancer Cell Lines
Application Note & Protocol
Introduction
RK-33 is a first-in-class, small-molecule inhibitor that specifically targets the DEAD-box RNA helicase DDX3.[1] The DDX3 protein is frequently overexpressed in a wide array of cancers—including lung, breast, and prostate cancers—and its elevated expression is often correlated with poor patient prognosis and metastasis.[2] DDX3 plays a crucial role in multiple cellular processes that promote cancer cell survival and proliferation, such as RNA translation, cell cycle progression, and DNA damage repair.[2] By inhibiting the helicase activity of DDX3, this compound disrupts these vital functions, leading to cell cycle arrest, apoptosis, and sensitization to radiotherapy, making it a promising candidate for targeted cancer therapy.[1]
This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines and summarizes known IC50 values from the literature.
Mechanism of Action
This compound exerts its anticancer effects by binding to the ATP-binding site of DDX3, thereby inhibiting its RNA helicase activity. This inhibition disrupts several downstream signaling pathways critical for tumor growth and survival. Key consequences of DDX3 inhibition by this compound include:
-
G1 Cell Cycle Arrest: Inhibition of DDX3 function perturbs cell cycle progression, causing cells to accumulate in the G1 phase.[1]
-
Induction of Apoptosis: this compound treatment can trigger programmed cell death in cancer cells that are dependent on DDX3.[1]
-
Impairment of Wnt/β-catenin Signaling: DDX3 is known to be a component of the Wnt signaling pathway; its inhibition by this compound disrupts this axis.[1]
-
Inhibition of DNA Repair: this compound abrogates non-homologous end joining (NHEJ), a major DNA repair pathway, which contributes to its ability to radiosensitize cancer cells.[1]
Summary of this compound IC50 Values
The sensitivity of cancer cell lines to this compound often correlates with the expression level of DDX3. The following table summarizes reported IC50 values for this compound across various human cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Assay Type / Duration | Reference(s) |
| Lung Cancer | A549 | 2.5 - 4.4 | WST-1 / 72 hrs | [1] |
| H460 | 2.8 - 8.4 | WST-1 / 72 hrs | [1] | |
| H1299 | 4.4 - 8.4 | Not Specified | ||
| H23 | 4.4 - 8.4 | Not Specified | ||
| H3255 | > 25 | Not Specified | ||
| Prostate Cancer | DU145 | 3 - 6 | Not Specified | |
| LNCaP | 3 - 6 | Not Specified | ||
| 22Rv1 | 3 - 6 | Not Specified | ||
| PC3 | > 12 | Not Specified | ||
| Breast Cancer | MCF-7 | ~2.33* | Not Specified |
*Calculated from a reported IC50 of 1 µg/mL and a molecular weight of 428.44 g/mol .
Experimental Protocols
Determining the IC50 value is crucial for evaluating the potency of an inhibitor. Cell viability assays such as the CCK-8 (Cell Counting Kit-8) or MTT assay are commonly used. The following is a detailed protocol for the CCK-8 assay, which is a sensitive, one-step colorimetric assay.
References
Application Notes and Protocols for RK-33 in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and mechanistic action of RK-33, a first-in-class small molecule inhibitor of the DEAD-box RNA helicase DDX3, in various mouse models of cancer. The following protocols and data are intended to serve as a guide for preclinical studies evaluating the therapeutic potential of this compound, both as a standalone agent and in combination with radiation therapy.
Mechanism of Action
This compound functions by binding to the ATP-binding domain of DDX3, thereby inhibiting its RNA helicase activity.[1][2] This inhibition disrupts several critical cellular processes that are often dysregulated in cancer:
-
Cell Cycle Arrest: this compound induces a G1 phase cell cycle arrest in cancer cells with high DDX3 expression.[3][4]
-
Induction of Apoptosis: By inhibiting DDX3, this compound can trigger programmed cell death in malignant cells.[3][5]
-
Wnt/β-catenin Signaling Pathway Inhibition: this compound disrupts the DDX3-β-catenin axis, leading to the downregulation of Wnt signaling, which is crucial for the proliferation and survival of many cancer types.[1][2][3]
-
Inhibition of DNA Repair: this compound impairs the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. This action sensitizes cancer cells to the cytotoxic effects of radiation.[3][5][6]
The multifaceted mechanism of this compound makes it a promising candidate for targeted cancer therapy, particularly in tumors that overexpress DDX3.
Data Presentation: this compound Dosage and Administration in Mouse Models
The following tables summarize the quantitative data from various preclinical studies of this compound in mouse models of cancer.
Table 1: Intraperitoneal (i.p.) Administration of this compound
| Cancer Type | Mouse Strain | Cell Line/Model | This compound Dosage | Administration Schedule | Vehicle | Combination Therapy | Key Findings |
| Lung Cancer | Immune competent | Twist1/KrasG12D inducible | 20 mg/kg | Twice a week for 7 weeks | DMSO | 15 Gy stereotactic radiation | 72% reduction in tumor load with combination therapy compared to 28% with radiation alone.[6] No evident toxicity.[6] |
| Prostate Cancer | SCID | DU145-Luc | 50 mg/kg | Thrice weekly for two weeks | DMSO | 5 Gy radiation (single dose) | Combination treatment led to decreased tumor proliferation and increased apoptosis.[7] |
| Medulloblastoma | Mouse Xenograft | DAOY and UW228 | Not specified in vivo | Not specified in vivo | Not specified in vivo | 5 Gy radiation | Combination of this compound and radiation caused tumor regression.[1][2] |
| Breast Cancer (Bone Metastasis) | Mouse model | Not specified | Not specified | Not specified | Placebo (control) | Not applicable | This compound eliminated bone metastases and prevented further cancer spread.[8] |
Table 2: Intravenous (i.v.) Administration of this compound Nanoparticle Formulation
| Cancer Type | Mouse Strain | Formulation | This compound Dosage | Administration Schedule | Key Findings |
| Breast Cancer | Athymic | PLGA Nanoparticles | 0.14 mg per mouse (in 10 mg NPs) | Single dose | Improved systemic retention of this compound compared to free drug.[9] |
| General (Control) | Athymic | Free this compound (i.p.) | 0.8 mg per mouse | Single dose | Undetectable in plasma, lungs, or liver after 48 hours.[9] |
Experimental Protocols
Protocol 1: In Vivo Xenograft Study of this compound in Combination with Radiation
This protocol provides a general framework for assessing the efficacy of this compound in a subcutaneous xenograft mouse model.
1. Cell Culture and Implantation:
- Culture human cancer cells with high DDX3 expression (e.g., DU145 for prostate cancer) in appropriate media.
- Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of growth medium and Matrigel.
- Inject 2.5 million cells subcutaneously into the flank of 4-6 week old male SCID mice.
- Monitor tumor growth regularly using calipers.
2. Animal Grouping and Treatment Initiation:
- When tumors reach a palpable size (e.g., ~100 mm³), randomize mice into four treatment groups (n=8 per group):
- Group 1: Vehicle control (DMSO, i.p.)
- Group 2: this compound only (e.g., 50 mg/kg, i.p.)
- Group 3: Radiation only (e.g., 5 Gy, single dose)
- Group 4: this compound and Radiation
- Ensure an approximately equal distribution of tumor sizes across all groups.
3. Preparation and Administration of this compound:
- Prepare a stock solution of this compound in DMSO.
- For injection, dilute the stock solution in a suitable vehicle (e.g., saline with 50% PEG300) to the final desired concentration. The final solution may require ultrasonic treatment to ensure it is a suspended solution.[7]
- Administer this compound or vehicle intraperitoneally according to the schedule (e.g., three times a week for two weeks).
4. Radiation Therapy:
- For the radiation groups, deliver a targeted dose of radiation (e.g., 5 Gy) to the tumor site using a small animal radiation research platform (SARRP).
- Administer radiation at the beginning of the drug treatment schedule.
5. Monitoring and Endpoint:
- Measure tumor volume with calipers 2-3 times per week.
- Monitor animal body weight and overall health status.
- For bioluminescent models (e.g., DU145-Luc), perform imaging weekly to monitor tumor burden.
- Euthanize mice when tumors reach the predetermined endpoint size or after a set duration (e.g., six weeks).
- Harvest tumors for histological and immunohistochemical analysis (e.g., H&E, cleaved Caspase-3, Ki67 staining).
Protocol 2: Preparation of this compound Loaded PLGA Nanoparticles
This protocol outlines the formulation of this compound into PLGA nanoparticles for improved systemic delivery.
1. Materials:
- This compound
- Poly(lactic-co-glycolic acid) (PLGA)
- Appropriate organic solvent (e.g., dichloromethane)
- Aqueous solution (e.g., polyvinyl alcohol solution)
2. Emulsion-Solvent Evaporation Method:
- Dissolve this compound and PLGA in the organic solvent.
- Add this organic phase to the aqueous solution while sonicating or homogenizing to form an oil-in-water emulsion.
- Stir the emulsion under reduced pressure to evaporate the organic solvent.
- Collect the nanoparticles by centrifugation, wash with distilled water, and lyophilize for storage.
3. Characterization:
- Determine the particle size, polydispersity index, and zeta potential using dynamic light scattering.
- Calculate the drug loading and encapsulation efficiency using a suitable analytical method (e.g., HPLC).
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to anti-cancer effects.
Caption: General experimental workflow for in vivo studies of this compound.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.
References
- 1. Targeting DDX3 in Medulloblastoma Using the Small Molecule Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. embopress.org [embopress.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. RePORT ⟩ RePORTER [reporter.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols: RK-33 as a Radiosensitizer in Lung Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RK-33 is a first-in-class small molecule inhibitor of DEAD-box RNA helicase DDX3.[1][2][3] In lung cancer, where DDX3 is frequently overexpressed and associated with poor survival, this compound has emerged as a promising therapeutic agent.[1][2] These application notes provide a comprehensive overview of the use of this compound as a radiosensitizer in lung cancer research, detailing its mechanism of action, summarizing key quantitative data, and providing detailed protocols for relevant in vitro and in vivo studies.
Mechanism of Action
This compound exerts its radiosensitizing effects in lung cancer through a dual mechanism involving the inhibition of DDX3's functions in cell cycle progression, apoptosis, and DNA repair.
-
Inhibition of the Wnt/β-catenin Signaling Pathway: this compound disrupts the interaction between DDX3 and β-catenin, leading to the downregulation of Wnt signaling.[1][3] This pathway is crucial for cancer cell proliferation and survival. Inhibition of this pathway by this compound contributes to G1 cell cycle arrest and induction of apoptosis.[1][4][5]
-
Impairment of DNA Damage Repair: A key mechanism for the radiosensitizing effect of this compound is its ability to inhibit the non-homologous end joining (NHEJ) pathway, a major DNA double-strand break repair mechanism in mammalian cells.[1][3] By impairing NHEJ, this compound prevents cancer cells from repairing the DNA damage induced by ionizing radiation, leading to increased cell death.[6]
The culmination of these effects is a synergistic enhancement of radiation-induced cytotoxicity in lung cancer cells with high DDX3 expression.
Data Presentation
In Vitro Efficacy of this compound in Lung Cancer Cell Lines
The cytotoxic and radiosensitizing effects of this compound are dependent on the expression levels of DDX3 in lung cancer cell lines.
| Cell Line | DDX3 Expression | This compound IC50 (µM) | Radiosensitization Observed |
| A549 | High | 4.4 - 8.4 | Yes |
| H1299 | High | 4.4 - 8.4 | Yes |
| H23 | High | 4.4 - 8.4 | Not specified |
| H460 | High | 4.4 - 8.4 | Not specified |
| H3255 | Low | > 25 | No |
Data compiled from multiple studies.[2][4][7]
In Vivo Efficacy of this compound in Combination with Radiation
Studies using mouse models of lung cancer have demonstrated significant tumor regression with the combination of this compound and radiation.
| Mouse Model | Treatment Group | Tumor Volume Reduction |
| Twist1/KrasG12D (SABR) | Radiation (15 Gy) | 28% |
| This compound + Radiation (15 Gy) | 72% | |
| A549 Orthotopic Xenograft | Radiation | - |
| This compound + Radiation | Significant tumor burden reduction |
SABR: Stereotactic Ablative Body Radiotherapy. Data from a study by Bol et al.[3]
Experimental Protocols
In Vitro Cytotoxicity and Radiosensitization
a. Cell Culture:
-
Cell Lines: A549 (high DDX3) and H3255 (low DDX3) lung adenocarcinoma cell lines.
-
Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
b. Clonogenic Survival Assay:
This assay determines the ability of a single cell to form a colony after treatment with this compound and/or radiation.
Protocol:
-
Harvest exponentially growing cells and prepare a single-cell suspension.
-
Seed cells into 6-well plates at a density determined to yield approximately 50-100 colonies per well for the untreated control.
-
Allow cells to attach overnight.
-
Treat cells with desired concentrations of this compound (e.g., 1 µM and 2 µM) or vehicle control (DMSO).
-
After a 4-hour incubation with this compound, irradiate the plates with varying doses of γ-radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Return plates to the incubator and allow colonies to form for 10-14 days.
-
Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the plating efficiency and surviving fraction for each treatment group.
Western Blot Analysis of Wnt/β-catenin Signaling
Protocol:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 5 µM) for 24 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against DDX3, β-catenin, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Radiosensitization Study in a Xenograft Mouse Model
a. Animal Model:
-
Strain: Athymic nude mice (nu/nu).
-
Cell Line: A549 lung adenocarcinoma cells.
b. Tumor Implantation:
-
Subcutaneously inject 2 x 10^6 A549 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
c. Treatment Protocol:
Protocol:
-
Randomize mice into four treatment groups: (1) Vehicle control, (2) this compound alone, (3) Radiation alone, and (4) this compound + Radiation.
-
For the this compound treatment groups, administer this compound intraperitoneally (i.p.) at a dose of 20 mg/kg, three times a week.
-
For the radiation treatment groups, deliver a single dose of localized radiation (e.g., 15 Gy) to the tumors using a small animal irradiator. Administer this compound one hour prior to irradiation in the combination group.
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion
This compound is a potent inhibitor of DDX3 that demonstrates significant radiosensitizing effects in preclinical models of lung cancer. Its dual mechanism of action, targeting both the Wnt/β-catenin signaling pathway and the NHEJ DNA repair pathway, makes it an attractive candidate for combination therapy with radiation. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of this compound in their own lung cancer studies. Further investigation is warranted to translate these promising preclinical findings into clinical applications for lung cancer patients.
References
- 1. Targeting DDX3 with a small molecule inhibitor for lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting DDX3 with a small molecule inhibitor for lung cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PLGA nanoparticle formulation of this compound: an RNA helicase inhibitor against DDX3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. hopkinsmedicine.org [hopkinsmedicine.org]
- 7. embopress.org [embopress.org]
Application Notes and Protocols for Antiviral Assays Using RK-33 in SARS-CoV-2 Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, continues to pose a significant global health threat. The emergence of new viral variants underscores the urgent need for effective antiviral therapeutics. One promising strategy is to target host factors that are essential for viral replication, as this approach is less likely to be affected by viral mutations. RK-33, a small molecule inhibitor of the host RNA helicase DDX3, has demonstrated potent antiviral activity against multiple variants of SARS-CoV-2.[1][2][3][4][5] This document provides detailed application notes and protocols for conducting antiviral assays with this compound for SARS-CoV-2 research.
This compound exerts its antiviral effect by targeting the host protein DDX3, an RNA helicase that SARS-CoV-2 and other viruses usurp for their own replication.[1][2][3] By inhibiting DDX3, this compound disrupts the viral life cycle.[1][3] Furthermore, studies have shown that this compound treatment leads to the downregulation of Transmembrane Serine Protease 2 (TMPRSS2), a host cell surface protein crucial for the entry of SARS-CoV-2 into cells.[1] This dual mechanism of action makes this compound a compelling candidate for further investigation as a host-targeted antiviral against SARS-CoV-2.
Quantitative Data Summary
The antiviral activity of this compound against SARS-CoV-2 has been quantified in cell culture models. The following tables summarize the key quantitative data from published studies.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay | CC50 (µM) | Reference |
| Calu-3 | CellTiter-Glo | > 50 | [1] |
| RD | CellTiter-Glo | 3.22 | [1] |
CC50: 50% cytotoxic concentration
Table 2: Antiviral Activity of this compound against SARS-CoV-2 Variants
| SARS-CoV-2 Variant | Cell Line | Assay | Viral Load Reduction | Reference |
| Lineage A (Washington Variant) | Calu-3 | Plaque Assay | > 10,000-fold | [1][6] |
| Alpha | Calu-3 | Plaque Assay | 2-4 log fold (up to 200,000-fold) | [1][6] |
| Beta | Calu-3 | Plaque Assay | 2-4 log fold (up to 125,000-fold) | [1][6] |
| Delta | Calu-3 | Plaque Assay | 2-4 log fold (up to 2,500-fold) | [1][6] |
Experimental Protocols
Cell Viability (Cytotoxicity) Assay
This protocol determines the cytotoxicity of this compound in the host cells used for antiviral assays. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method for this purpose.
Materials:
-
Calu-3 or other appropriate host cells
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Seed Calu-3 cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.39 µM to 50 µM.[1] Include a DMSO vehicle control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or DMSO.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Neutralization Test (PRNT)
This assay is the gold standard for quantifying the titer of infectious virus and determining the antiviral efficacy of a compound.
Materials:
-
Vero E6 cells
-
Complete cell culture medium
-
SARS-CoV-2 virus stock (e.g., Lineage A, Alpha, Beta, or Delta variants)
-
This compound
-
6-well plates
-
Overlay medium (e.g., containing 1% Avicel or methylcellulose)
-
Crystal violet staining solution
Protocol:
-
Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
On the day of the experiment, treat Calu-3 cells (or other target cells) with various non-toxic concentrations of this compound (e.g., 5 µM) or DMSO (vehicle control) for 24 hours.[1]
-
Infect the treated Calu-3 cells with the desired SARS-CoV-2 variant at a multiplicity of infection (MOI) of 0.1.[1]
-
Incubate the infected cells for 48 hours at 37°C in a 5% CO2 incubator.[1]
-
Collect the supernatants from the infected Calu-3 cells.
-
Prepare 10-fold serial dilutions of the collected supernatants in serum-free medium.
-
Remove the culture medium from the confluent Vero E6 cell monolayers in the 6-well plates and wash with PBS.
-
Inoculate the Vero E6 monolayers with 100 µL of each virus dilution.
-
Adsorb the virus for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
After adsorption, remove the inoculum and overlay the cell monolayer with 2 mL of overlay medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well and calculate the viral titer as plaque-forming units per milliliter (PFU/mL). The reduction in viral titer in the this compound treated samples compared to the DMSO control indicates the antiviral activity.
Quantitative Reverse Transcription PCR (qRT-PCR)
This assay measures the amount of viral RNA to determine the effect of this compound on viral replication.
Materials:
-
Calu-3 cells
-
SARS-CoV-2 virus stock
-
This compound
-
RNA extraction kit
-
qRT-PCR master mix
-
Primers and probes for a SARS-CoV-2 gene (e.g., RdRp or E gene) and a host housekeeping gene (for normalization)
Protocol:
-
Treat Calu-3 cells with this compound and infect with SARS-CoV-2 as described in the PRNT protocol (steps 2-4).
-
At 48 hours post-infection, collect both the cell culture supernatant (extracellular viral RNA) and the cell lysate (intracellular viral RNA).
-
Extract total RNA from both supernatant and cell lysate using a suitable RNA extraction kit according to the manufacturer's instructions.
-
Perform one-step qRT-PCR using specific primers and probes for the target SARS-CoV-2 gene (e.g., RdRp or E gene).
-
Include a standard curve of a known quantity of viral RNA to quantify the viral copy number.
-
Normalize the viral RNA levels to a host housekeeping gene to account for variations in cell number.
-
Compare the viral RNA levels in this compound-treated samples to the DMSO-treated controls to determine the reduction in viral replication.
Visualizations
Caption: Experimental workflow for evaluating the antiviral activity of this compound against SARS-CoV-2.
Caption: Proposed mechanism of action of this compound against SARS-CoV-2.
References
- 1. ictr.johnshopkins.edu [ictr.johnshopkins.edu]
- 2. This compound, a small molecule inhibitor of host RNA helicase DDX3, suppresses multiple variants of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic analysis identifies the RNA helicase DDX3X as a host target against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. news-medical.net [news-medical.net]
- 6. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: RK-33 in Combination with Radiation Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
RK-33 is a first-in-class small molecule inhibitor of the DEAD-box RNA helicase DDX3.[1] DDX3 is overexpressed in a variety of cancers, including lung and prostate cancer, and its expression is correlated with poor prognosis and high Gleason scores in prostate cancer.[2][3] this compound exerts its anticancer effects by binding to the ATP-binding domain of DDX3, leading to G1 cell cycle arrest, induction of apoptosis, and sensitization of cancer cells to radiation.[1][2][3] Mechanistically, this compound has been shown to impair radiation-induced DNA damage repair by inhibiting the non-homologous end joining (NHEJ) pathway.[1][4][5] Preclinical studies have demonstrated a synergistic effect between this compound and radiation in reducing tumor growth both in vitro and in vivo.[2][3][4][6] These findings suggest that the combination of this compound and radiation therapy is a promising strategy for the treatment of various cancers. This document provides a detailed overview of the preclinical data and protocols for the combined use of this compound and radiation therapy.
Mechanism of Action: this compound as a Radiosensitizer
This compound enhances the efficacy of radiation therapy through the inhibition of the RNA helicase DDX3. This multifaceted mechanism involves several key cellular processes:
-
Inhibition of DNA Repair: this compound impairs the repair of radiation-induced DNA double-strand breaks by inhibiting the Non-Homologous End Joining (NHEJ) pathway.[1][4][5]
-
Cell Cycle Arrest: The compound induces a G1 phase cell-cycle arrest in cancer cells with high DDX3 expression, preventing them from entering the more radioresistant S phase.[1][2][3]
-
Induction of Apoptosis: By inhibiting DDX3, this compound promotes programmed cell death, further augmenting the cytotoxic effects of radiation.[1]
-
Wnt Signaling Inhibition: this compound has been shown to inhibit Wnt signaling, a pathway often dysregulated in cancer and implicated in radioresistance.[1]
The radiosensitizing effect of this compound is dependent on the expression levels of DDX3, with cancer cells overexpressing DDX3 showing greater sensitivity to the combination therapy.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the combination of this compound and radiation therapy in various cancer cell lines.
Table 1: In Vitro Radiosensitization by this compound in Prostate Cancer Cell Lines
| Cell Line | DDX3 Expression | This compound Concentration (µmol/L) | Radiation Dose (Gy) | Reduction in Clonogenic Ability (vs. Radiation Alone) |
| DU145 | High | 3 | 6 | 2-3 times more |
| LNCaP | High | 6 | 4 | 2-3 times more |
| 22Rv1 | High | 6 | 4 | 50-100% more |
| PC3 | Low | 12 | 6 | 50-100% more |
Data extracted from a study on prostate cancer cells.[2]
Table 2: In Vivo Tumor Growth Inhibition in a Lung Cancer Mouse Model
| Treatment Group | Tumor Volume Reduction |
| Radiation (15 Gy) Alone | 28% |
| This compound (20 mg/kg) + Radiation (15 Gy) | 72% |
Data from a study using an immune-competent mouse model of lung cancer.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments involving the combination of this compound and radiation therapy, based on published preclinical studies.
In Vitro Colony Formation Assay
This protocol is designed to assess the synergistic effect of this compound and radiation on the clonogenic survival of cancer cells.
Materials:
-
Cancer cell lines (e.g., DU145, LNCaP, 22Rv1, PC3)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Crystal violet solution (0.05% w/v)
-
Radiation source (e.g., X-ray irradiator)
Procedure:
-
Seed cancer cells at an appropriate density in 6-well plates and allow them to attach for 24 hours.
-
Treat the cells with the desired concentration of this compound or vehicle control (DMSO).
-
One hour after this compound treatment, irradiate the cells with the specified dose of radiation.
-
Incubate the plates for 2-3 weeks, allowing for colony formation.
-
Wash the colonies with PBS, fix with methanol, and stain with 0.05% crystal violet.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
In Vivo Xenograft Studies
This protocol outlines the procedure for evaluating the efficacy of this compound and radiation in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., SCID mice)
-
Cancer cell line expressing a reporter gene (e.g., DU145-Luc)
-
This compound solution for injection (e.g., intraperitoneal)
-
Anesthesia
-
Small animal radiation platform
-
Bioluminescence imaging system
Procedure:
-
Inoculate mice with cancer cells (e.g., subcutaneously or orthotopically).
-
Monitor tumor growth by palpation and/or bioluminescence imaging.
-
Once tumors reach a palpable size, randomize mice into treatment groups:
-
Vehicle control (e.g., DMSO)
-
This compound alone
-
Radiation alone
-
This compound in combination with radiation
-
-
Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Deliver a targeted dose of radiation to the tumors using a small animal radiation platform.
-
Continue treatment for the specified duration, monitoring tumor growth and animal well-being regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation and apoptosis markers).
Visualizations
Signaling Pathway of this compound Mediated Radiosensitization
Caption: this compound inhibits DDX3, leading to impaired DNA repair and cell cycle arrest, thereby sensitizing cancer cells to radiation-induced cell death.
Experimental Workflow for Combined this compound and Radiation Therapy
Caption: Workflow for preclinical evaluation of this compound and radiation therapy.
Logical Relationship of this compound and Radiation Synergy
Caption: The synergistic effect of this compound and radiation on tumor cell killing.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound Radiosensitizes Prostate Cancer Cells by Blocking the RNA Helicase DDX3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. RePORT ⟩ RePORTER [reporter.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming RK-33 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with RK-33, a small molecule inhibitor of the DEAD-box RNA helicase DDX3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class small molecule inhibitor that targets the ATP-binding pocket of the DEAD-box RNA helicase DDX3.[1][2][3] By inhibiting the helicase activity of DDX3, this compound disrupts several cellular processes that are crucial for cancer cell proliferation and survival. Its primary mechanisms of action include:
-
Induction of G1 Cell Cycle Arrest: this compound causes a halt in the G1 phase of the cell cycle, preventing cancer cells from progressing to the DNA synthesis (S) phase.[2][3]
-
Induction of Apoptosis: The inhibitor triggers programmed cell death in cancer cells that overexpress DDX3.[2][3]
-
Inhibition of the Wnt/β-catenin Signaling Pathway: this compound disrupts the interaction between DDX3 and β-catenin, leading to the downregulation of Wnt target genes involved in cell proliferation and differentiation.[2][4]
-
Impairment of DNA Damage Repair: this compound inhibits the non-homologous end joining (NHEJ) pathway, a major DNA double-strand break repair mechanism. This property contributes to its radiosensitizing effects.[2][5]
-
Inhibition of Mitochondrial Translation: this compound can reduce mitochondrial translation, leading to decreased oxidative phosphorylation capacity and increased reactive oxygen species (ROS), ultimately causing a bioenergetic crisis in cancer cells.[6]
Q2: In which cancer types has this compound shown efficacy?
A2: this compound has demonstrated preclinical efficacy in a variety of cancer types that often overexpress DDX3. These include, but are not limited to, lung cancer, breast cancer (including triple-negative breast cancer), prostate cancer, colorectal cancer, Ewing sarcoma, and medulloblastoma.[2][3][4][5][7][8]
Q3: What is the typical effective concentration of this compound in vitro?
A3: The half-maximal inhibitory concentration (IC50) of this compound varies among different cancer cell lines, generally falling within the low micromolar range. The sensitivity to this compound is often correlated with the expression level of its target, DDX3.
| Cell Line | Cancer Type | DDX3 Expression | IC50 (µM) |
| A549 | Lung Cancer | High | 4.4 - 8.4 |
| H1299 | Lung Cancer | High | 4.4 - 8.4 |
| H23 | Lung Cancer | High | 4.4 - 8.4 |
| H460 | Lung Cancer | High | 4.4 - 8.4 |
| H3255 | Lung Cancer | Low | > 25 |
| MCF7 | Breast Cancer | - | 2.8 - 4.5 |
| MDA-MB-468 | Breast Cancer | High | 2.8 - 6.6 |
| HCC1937 | Breast Cancer | Low | 2.8 - 6.6 |
| SUM149-PT | Breast Cancer | - | 2.8 - 6.6 |
| DU145 | Prostate Cancer | High | ~3 |
| LNCaP | Prostate Cancer | High | ~6 |
| 22Rv1 | Prostate Cancer | Moderate | - |
| PC3 | Prostate Cancer | Low | >12 |
| DAOY | Medulloblastoma | - | 2.5 |
| UW228 | Medulloblastoma | - | 3.5 |
Troubleshooting Guide: this compound Resistance
This guide addresses potential issues of reduced sensitivity or resistance to this compound in your cancer cell line experiments.
Problem 1: Reduced or no cytotoxic effect of this compound at expected concentrations.
Possible Cause 1: Low DDX3 expression in the cancer cell line.
The efficacy of this compound is often dependent on the expression level of its target, DDX3.[2][9] Cell lines with low endogenous DDX3 expression are likely to be inherently resistant to this compound.
Troubleshooting Steps:
-
Assess DDX3 Expression:
-
Western Blotting: Perform a western blot to determine the protein level of DDX3 in your cell line. Compare it to a positive control cell line known to have high DDX3 expression (e.g., A549, H1299, DU145).
-
qRT-PCR: Quantify DDX3 mRNA levels to see if the low protein expression is due to low transcription.
-
-
Select an Alternative Cell Line: If DDX3 expression is confirmed to be low, consider using a different cancer cell line known to overexpress DDX3 for your experiments.
Logical Workflow for Investigating Low DDX3 Expression
Caption: Workflow to troubleshoot this compound resistance due to low DDX3 expression.
Possible Cause 2: Acquired resistance through bypass signaling pathways.
Cancer cells can develop resistance to targeted therapies by activating alternative signaling pathways to compensate for the inhibition of the primary target. In the context of this compound, activation of the MAPK/ERK pathway has been suggested as a potential resistance mechanism.
Troubleshooting Steps:
-
Investigate MAPK/ERK Pathway Activation:
-
Western Blotting for Phospho-ERK: After treating your cells with this compound, perform a western blot to detect the levels of phosphorylated ERK (p-ERK). An increase in p-ERK levels in this compound-treated cells compared to untreated cells may indicate the activation of this bypass pathway.
-
-
Combination Therapy with a MAPK Pathway Inhibitor:
Signaling Pathway Illustrating MAPK Bypass
Caption: MAPK pathway as a potential bypass mechanism in this compound resistance.
Possible Cause 3: Increased drug efflux.
Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), can lead to multidrug resistance by actively pumping drugs out of the cell.[12][13][14]
Troubleshooting Steps:
-
Assess ABC Transporter Expression:
-
Western Blotting: Perform western blotting for common ABC transporters (ABCB1, ABCC1, ABCG2) to check for their overexpression in your resistant cell line compared to the parental, sensitive line.
-
-
Combination Therapy with an ABC Transporter Inhibitor:
-
If overexpression is confirmed, consider co-administering this compound with a known ABC transporter inhibitor (e.g., Verapamil for P-glycoprotein) to see if it restores sensitivity.
-
Problem 2: How to experimentally generate and characterize an this compound resistant cell line?
Experimental Protocol:
A common method to generate a drug-resistant cell line is through continuous or intermittent exposure to increasing concentrations of the drug.[15][16][17][18]
-
Determine the initial IC50: First, determine the IC50 of this compound in your parental cell line using a cell viability assay (e.g., MTT or XTT assay).
-
Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20.
-
Stepwise Dose Escalation: Once the cells have recovered and are proliferating, passage them and increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat and Expand: Repeat this process of dose escalation and cell expansion. It may take several months to develop a resistant cell line.
-
Characterization of Resistance:
-
Confirm Increased IC50: Perform a cell viability assay on the newly generated cell line to confirm a significant increase in the IC50 of this compound compared to the parental cell line.
-
Investigate Resistance Mechanisms: Use the troubleshooting steps outlined in Problem 1 to investigate the underlying mechanisms of resistance in your newly developed cell line.
-
Experimental Workflow for Generating Resistant Cell Lines
Caption: Workflow for generating and characterizing this compound resistant cell lines.
Strategies to Overcome this compound Resistance
Combination Therapy
Combining this compound with other anti-cancer agents can be a powerful strategy to overcome resistance and enhance its therapeutic efficacy.
1. Combination with Radiotherapy:
This compound is a potent radiosensitizer, meaning it can increase the effectiveness of radiation therapy.[3][7][19] This is due to its ability to inhibit the NHEJ DNA repair pathway.
-
Quantitative Synergy: The sensitizer enhancement ratio (SER) or dose enhancement factor (DEF) quantifies the extent of radiosensitization. An SER/DEF greater than 1 indicates a synergistic effect.[20][21] For example, in prostate cancer cell lines, the combination of this compound and radiation showed a synergistic effect in cells with high DDX3 expression.[9][22]
2. Combination with PARP Inhibitors:
Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that target DNA repair. The combination of this compound and the PARP inhibitor olaparib has been shown to have a synergistic effect in BRCA1-proficient breast cancer cell lines.[23][24][25]
-
Quantitative Synergy: The combination index (CI) is used to quantify the interaction between two drugs. A CI value less than 1 indicates synergy.[1][26][27][28][29]
| Cell Line | BRCA1 Status | Mean Combination Index (CI) with Olaparib |
| MCF7 | Proficient | 0.59 |
| MDA-MB-468 | Proficient | 0.62 |
| SUM149-PT | Deficient | 1.42 (synergy at high Fa) |
| HCC1937 | Deficient | 1.71 (no synergy) |
3. Combination with Chemotherapy:
While specific data on combining this compound with conventional chemotherapeutic agents to overcome resistance is still emerging, this remains a viable strategy to explore, especially in cell lines that have developed resistance to this compound monotherapy.[30][31]
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for DDX3 and p-ERK
This protocol is used to determine the protein expression levels of DDX3 and the activation of the ERK pathway.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-DDX3, anti-p-ERK, or anti-total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V Staining)
This protocol is used to quantify the percentage of apoptotic cells after this compound treatment.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Annexin V and PI Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Clonogenic Assay for Radiosensitization
This protocol is used to assess the ability of this compound to sensitize cancer cells to radiation.
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well in a 6-well plate) and allow them to attach.
-
Drug Treatment: Treat the cells with a low, non-toxic concentration of this compound.
-
Irradiation: After a few hours of drug treatment, irradiate the cells with various doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).
-
Incubation: Remove the drug-containing medium after 24 hours and incubate the cells for 1-2 weeks, allowing colonies to form.
-
Colony Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction at each radiation dose and plot survival curves to determine the sensitizer enhancement ratio (SER).
References
- 1. Calculation of the Combination Index (CI) [bio-protocol.org]
- 2. embopress.org [embopress.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. RePORT ⟩ RePORTER [reporter.nih.gov]
- 6. Targeting mitochondrial translation by inhibiting DDX3: a novel radiosensitization strategy for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hopkinsmedicine.org [hopkinsmedicine.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pnas.org [pnas.org]
- 11. heraldopenaccess.us [heraldopenaccess.us]
- 12. researchgate.net [researchgate.net]
- 13. ABC transporter function and regulation at the blood-spinal cord barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overcoming radioresistance of breast cancer cells with MAP4K4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Related Videos - Development of Drug-resistant Cell Lines for Experimental Procedures [visualize.jove.com]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Establishment and characterization of a multi-drug resistant cell line for canine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Radiosensitizes Prostate Cancer Cells by Blocking the RNA Helicase DDX3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Standards and Methodologies for Characterizing Radiobiological Impact of High-Z Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Main Approaches to Enhance Radiosensitization in Cancer Cells by Nanoparticles: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound Radiosensitizes Prostate Cancer Cells by Blocking the RNA Helicase DDX3 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Combination treatment using DDX3 and PARP inhibitors induces synthetic lethality in BRCA1-proficient breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Combination treatment using DDX3 and PARP inhibitors induces synthetic lethality in BRCA1-proficient breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. youtube.com [youtube.com]
- 28. A critical evaluation of methods to interpret drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Novel combination of drugs may overcome drug-resistant cancer cells - ecancer [ecancer.org]
- 31. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RK-33 Concentration for Maximum Therapeutic Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RK-33, a first-in-class small molecule inhibitor of the DEAD-box RNA helicase DDX3. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate the optimization of this compound concentration for maximal therapeutic efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically targets the ATP-binding cleft of the DEAD-box RNA helicase DDX3.[1][2][3] By binding to this site, this compound abrogates the helicase activity of DDX3, which is crucial for the translation of certain mRNAs and is implicated in various cellular processes, including cell cycle progression and DNA repair.[1][2][4] Inhibition of DDX3 by this compound leads to G1 cell cycle arrest, induction of apoptosis, and sensitization of cancer cells to radiation.[1][4][5]
Q2: How does DDX3 expression level affect a cell's sensitivity to this compound?
A2: The sensitivity of cancer cells to this compound is highly dependent on the expression level of DDX3.[2][3] Cell lines with high levels of DDX3 expression are significantly more sensitive to this compound treatment compared to those with low DDX3 expression.[2][3] Therefore, it is crucial to assess the endogenous DDX3 levels in your experimental model to predict its responsiveness to this compound.
Q3: What are the known signaling pathways affected by this compound?
A3: this compound has been shown to impair Wnt/β-catenin signaling by disrupting the interaction between DDX3 and β-catenin.[1][4][5] Additionally, it inhibits the non-homologous end joining (NHEJ) DNA repair pathway, which contributes to its radiosensitizing effects.[1][4]
Q4: Is this compound toxic to normal, non-cancerous cells?
A4: Studies have shown that this compound exhibits preferential cytotoxicity towards cancer cells with high DDX3 expression, while having minimal effect on normal cells with low DDX3 expression.[6] In vivo studies have also indicated that this compound is non-toxic at therapeutic doses in mouse models.[1][2]
Q5: Can this compound be used in combination with other therapies?
A5: Yes, this compound has demonstrated synergistic effects when used in combination with radiation therapy.[1][2][4] It acts as a potent radiosensitizer, enhancing the efficacy of radiation in killing cancer cells, particularly in lung and prostate cancer models.[2][7] Its combination with conventional chemotherapeutics is an area of ongoing research.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no cytotoxic effect at expected concentrations. | Low DDX3 expression in the target cells. | Confirm DDX3 expression levels in your cell line via Western blot or qRT-PCR. Consider using a cell line with higher DDX3 expression or a DDX3-overexpressing model.[2][3] |
| Poor solubility or stability of this compound in culture medium. | Prepare fresh stock solutions of this compound in DMSO.[1] When diluting to the final working concentration, ensure proper mixing and avoid precipitation. Consider using a formulation like PLGA nanoparticles to improve solubility and stability.[9] | |
| High variability in experimental results. | Inconsistent cell health or density at the time of treatment. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment. Perform regular cell health checks (e.g., trypan blue exclusion). |
| Degradation of this compound. | Store this compound stock solutions at -20°C or -80°C as recommended.[10] Avoid repeated freeze-thaw cycles. | |
| Observed toxicity in in vivo models. | Off-target effects at high concentrations. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. Start with doses reported in the literature (e.g., 20 mg/kg intraperitoneally in mice) and monitor for signs of toxicity. |
| Improper vehicle or administration route. | Use a well-tolerated vehicle for in vivo administration, such as a mixture of PEG300, Tween80, and ddH2O, or corn oil.[1] Ensure the administration route (e.g., intraperitoneal) is appropriate for the study. | |
| Difficulty in preparing this compound working solutions. | This compound is insoluble in aqueous solutions. | This compound is soluble in DMSO. For in vivo studies, specific formulations are required. For a 1 mL working solution, a suggested method is to add 50 μL of a 14 mg/mL DMSO stock to 400 μL of PEG300, mix, add 50 μL of Tween80, mix, and then add 500 μL of ddH2O.[1] Another option for intraperitoneal injection is to dissolve this compound in DMSO and then dilute with corn oil.[1] |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | DDX3 Expression | IC50 (µM) | Incubation Time (h) | Reference |
| A549 | Lung Cancer | High | 4.4 - 8.4 | 72 | [2][3] |
| H1299 | Lung Cancer | High | 4.4 - 8.4 | 72 | [2][3] |
| H23 | Lung Cancer | High | 4.4 - 8.4 | 72 | [2][3] |
| H460 | Lung Cancer | High | 4.4 - 8.4 | 72 | [2][3] |
| H3255 | Lung Cancer | Low | > 25 | 72 | [2][3][5] |
| DU145 | Prostate Cancer | High | 3 - 6 | Not Specified | [7][10] |
| 22Rv1 | Prostate Cancer | High | 3 - 6 | Not Specified | [7][10] |
| LNCaP | Prostate Cancer | High | 3 - 6 | Not Specified | [7][10] |
| PC3 | Prostate Cancer | Low | > 12 | Not Specified | [7][10] |
| DAOY | Medulloblastoma | High | 2.5 | Not Specified | [11] |
| UW228 | Medulloblastoma | High | 3.5 | Not Specified | [11] |
| MCF-7 | Breast Cancer | Not Specified | ~2.3 (from 1 µg/mL) | Not Specified | [12] |
Table 2: In Vivo Dosage and Administration of this compound
| Animal Model | Cancer Type | Dosage | Administration Route | Reference |
| Athymic NCr-nu/nu mice with A549 xenografts | Lung Cancer | 20 mg/kg | Intraperitoneal | [5] |
| Twist1/KrasG12D inducible mouse model | Lung Cancer | Not specified, used in combination with radiation | Intraperitoneal | [2][3] |
| Athymic female mice | Not Applicable (retention study) | 0.8 mg (free this compound) | Intraperitoneal | [9] |
| Athymic female mice | Not Applicable (retention study) | 0.14 mg (this compound-PLGA NPs) | Intravenous | [9] |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for dilution).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[2]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Colony Forming Assay for Radiosensitization
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate and allow them to attach overnight.
-
This compound Treatment: Treat the cells with a low, non-toxic concentration of this compound (e.g., 1-2 µM) for 4 hours.[3] Include a vehicle control.
-
Irradiation: Irradiate the plates with various doses of γ-radiation (e.g., 0, 2, 4, 6 Gy).
-
Incubation: Replace the medium with fresh culture medium and incubate the plates for 10-14 days, allowing colonies to form.
-
Colony Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
-
Colony Counting: Count the number of colonies (typically containing >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment group and plot survival curves to assess the radiosensitizing effect of this compound.[3]
Protocol 3: In Vivo Tumor Xenograft Study
-
Animal Model: Use immunocompromised mice (e.g., athymic NCr-nu/nu).
-
Tumor Inoculation: Subcutaneously or orthotopically inject a suspension of cancer cells (e.g., A549) into the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound + radiation).
-
Drug Administration: Administer this compound via intraperitoneal injection at the desired dose (e.g., 20 mg/kg).[5]
-
Radiation Treatment: If applicable, deliver a clinically relevant dose of radiation to the tumor site.
-
Tumor Measurement and Animal Monitoring: Continue to measure tumor volume and monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizations
Caption: this compound inhibits DDX3, leading to downstream effects on signaling and cell fate.
Caption: Workflow for assessing the radiosensitizing effect of this compound using a colony forming assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. embopress.org [embopress.org]
- 3. Targeting DDX3 with a small molecule inhibitor for lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting DDX3 with a small molecule inhibitor for lung cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. hopkinsmedicine.org [hopkinsmedicine.org]
- 7. This compound Radiosensitizes Prostate Cancer Cells by Blocking the RNA Helicase DDX3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. PLGA nanoparticle formulation of this compound: an RNA helicase inhibitor against DDX3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Targeting DDX3 in Medulloblastoma Using the Small Molecule Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
Troubleshooting RK-33 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RK-33. Our aim is to help you overcome common challenges, particularly those related to its solubility in aqueous solutions, ensuring the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS). What should I do?
A1: this compound is known to be insoluble in water and ethanol[1]. Direct dissolution in aqueous buffers will likely result in precipitation. The recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
Recommended Solubilization Protocol:
-
Prepare a Stock Solution: Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO). Several suppliers indicate good solubility in DMSO, with concentrations of 21.4 mg/mL or higher being achievable[1][2]. Sonication or gentle warming (to 37°C or up to 60°C) can aid in dissolution[3][4].
-
Intermediate Dilution (Optional but Recommended): To minimize the precipitation of this compound when adding it to your aqueous buffer, it is advisable to perform an intermediate dilution of your stock solution in DMSO[3].
-
Final Working Solution: Add the DMSO stock solution (or the intermediate dilution) to your pre-warmed (37°C) aqueous buffer or cell culture medium dropwise while vortexing or stirring[3]. The final concentration of DMSO in your working solution should be kept low (typically <0.5%) to avoid solvent-induced artifacts in your experiments.
Q2: I've prepared my this compound working solution, but I see precipitation over time. How can I prevent this?
A2: Precipitation of this compound out of an aqueous solution over time can be a challenge. Here are several strategies to mitigate this issue:
-
Pre-warm Solutions: Before adding your this compound stock solution, ensure your buffer or media is pre-warmed to 37°C. Low temperatures can cause the compound to precipitate out of solution[3].
-
Use Sonication: If you observe precipitation during dilution, ultrasonic heating can help to redissolve the compound[3].
-
Fresh Preparations: Prepare your this compound working solutions fresh for each experiment. Avoid storing diluted aqueous solutions for extended periods.
-
Consider Formulation Strategies: For in vivo studies or long-term experiments, consider alternative formulation strategies such as encapsulation in PLGA nanoparticles, which has been shown to improve solubility and stability[5].
Q3: What is the mechanism of action of this compound?
A3: this compound is a first-in-class small molecule inhibitor of the DEAD-box RNA helicase DDX3[3][6]. It binds to the ATP-binding cleft of DDX3, thereby inhibiting its helicase activity[7]. This inhibition has several downstream effects, including:
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available information.
| Property | Value | Solvent/Conditions | Source |
| Molecular Weight | 428.44 g/mol | N/A | [1][3][4] |
| Solubility | Insoluble | Water, Ethanol | [1] |
| ≥21.4 mg/mL | DMSO | [1][2] | |
| 79 mg/mL (184.39 mM) | DMSO (with sonication) | [3] | |
| 25 mg/mL (58.35 mM) | DMSO (with ultrasonic and warming to 60°C) | [4] | |
| 20 mg/mL | DMF | [10] | |
| 0.33 mg/mL | DMSO:PBS (pH 7.2) (1:2) | [10] | |
| IC50 (in vitro) | 4.4 - 8.4 µM | Various lung cancer cell lines with high DDX3 expression | [1][7] |
| >25 µM | H3255 lung cancer cell line with low DDX3 expression | [1][7] | |
| 3 - 6 µM | Various cancer cell lines | [4] | |
| >12 µM | PC3 cancer cell line | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Water bath or incubator at 37°C (optional)
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.28 mg of this compound (Molecular Weight: 428.44 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath or incubator for 10-15 minutes, vortexing intermittently.
-
Alternatively, or in addition, use a sonicator bath for 5-10 minutes to facilitate dissolution[3].
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles[2][8].
-
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile conical tube, add the desired volume of pre-warmed cell culture medium.
-
To prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of the pre-warmed medium.
-
Add the this compound stock solution dropwise to the medium while gently vortexing or swirling the tube to ensure rapid and even dispersion. This will minimize localized high concentrations of DMSO and this compound, reducing the risk of precipitation.
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
Caption: Troubleshooting workflow for this compound insolubility in aqueous solutions.
Caption: Mechanism of action of this compound through inhibition of DDX3.
References
- 1. apexbt.com [apexbt.com]
- 2. glpbio.com [glpbio.com]
- 3. RK33 | COX | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. PLGA nanoparticle formulation of this compound: an RNA helicase inhibitor against DDX3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. embopress.org [embopress.org]
- 8. medkoo.com [medkoo.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. caymanchem.com [caymanchem.com]
RK-33 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding, identifying, and mitigating potential off-target effects of RK-33, a potent and selective inhibitor of the DEAD-box RNA helicase DDX3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a first-in-class small molecule inhibitor that targets the DEAD-box RNA helicase DDX3.[1] It functions by binding to the ATP-binding domain of DDX3, thereby abrogating its RNA helicase activity.[1][2] This inhibition has been shown to induce G1 cell cycle arrest, promote apoptosis, and sensitize cancer cells to radiation.[1][3] Furthermore, this compound has demonstrated broad-spectrum antiviral activity by targeting the host DDX3 protein, which many viruses require for replication.[4][5]
Q2: How selective is this compound for its target, DDX3?
Current research indicates that this compound is highly selective for DDX3. Studies have shown that this compound binds specifically to DDX3 and not to closely related DEAD-box helicases such as DDX5 and DDX17.[3] Gene expression profiling of cells treated with this compound shows a strong correlation with gene expression changes observed after DDX3 knockdown using shRNA, further supporting its on-target specificity.[3] While extensive off-target screening data in the public domain is limited, the available evidence suggests a high degree of selectivity.
Q3: What are potential, though less common, off-target effects of this compound?
While this compound is considered highly selective, like any small molecule inhibitor, the possibility of off-target effects cannot be entirely excluded, particularly at higher concentrations. One study on the antiviral effects of this compound against SARS-CoV-2 noted a downregulation of TMPRSS2 expression, which could be an indirect effect or a potential off-target interaction that contributes to its antiviral activity.[2] Researchers should be mindful that cellular phenotypes could, in rare cases, be influenced by interactions with unintended targets.
Q4: When should I suspect off-target effects in my experiments with this compound?
You should consider the possibility of off-target effects if you observe:
-
A cellular phenotype inconsistent with the known functions of DDX3. DDX3 is involved in RNA metabolism, cell cycle progression, and Wnt signaling.[6]
-
Significant toxicity in cell lines at concentrations well above the established IC50 for DDX3 inhibition.
-
Discrepancies between the effects of this compound and DDX3 knockdown using genetic methods (e.g., siRNA, shRNA, CRISPR).
-
Variable or difficult-to-reproduce results that are not attributable to other experimental factors.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cellular Phenotypes
If you observe a phenotype that does not align with the known roles of DDX3, follow these troubleshooting steps:
1. Confirm On-Target Engagement:
-
Dose-Response Curve: Perform a dose-response experiment and determine if the EC50 for the observed phenotype aligns with the known IC50 of this compound for DDX3 inhibition (typically in the low micromolar range in cell-based assays).[3][6]
-
Use a Structurally Unrelated DDX3 Inhibitor: If available, treat your cells with a different DDX3 inhibitor that has a distinct chemical structure. If the unexpected phenotype is not replicated, it may be an off-target effect specific to this compound's chemical scaffold.
2. Genetic Validation:
-
DDX3 Knockdown: Use siRNA or shRNA to specifically knock down DDX3 expression. Compare the resulting phenotype to that observed with this compound treatment. A close correlation suggests the phenotype is on-target.
-
Rescue Experiment: In a DDX3 knockdown or knockout cell line, the effects of this compound should be significantly diminished.
3. Proteomic and Transcriptomic Analysis:
-
Global Profiling: If resources permit, perform proteomics or RNA-sequencing on cells treated with this compound versus a vehicle control. This can provide a broad overview of the cellular pathways affected and may reveal unexpected changes indicative of off-target activity.
Guide 2: Addressing Unexpected Cellular Toxicity
If this compound exhibits toxicity at concentrations where on-target effects are expected to be minimal, consider the following:
1. Titrate the Concentration:
-
Determine the minimal effective concentration of this compound required for your specific assay to minimize the potential for off-target-mediated toxicity.
2. Control Experiments:
-
Use a DDX3-null cell line: If available, test the toxicity of this compound on a cell line that does not express DDX3. Toxicity in these cells would strongly suggest off-target effects.
-
Compare with DDX3 knockdown: Assess whether the toxicity profile of this compound treatment is similar to that induced by DDX3 knockdown.
3. Off-Target Profiling (Advanced):
-
For in-depth investigation, consider commercial services for off-target screening, such as kinome profiling or broad-panel binding assays.
Quantitative Data Summary
| Parameter | Value | Cell Lines | Reference |
| IC50 (Viability) | 4.4 - 8.4 µM | A549, H1299, H23, H460 (High DDX3) | [3] |
| IC50 (Viability) | > 25 µM | H3255 (Low DDX3) | [3] |
| CC50 (Calu-3 cells) | 13.48 µM | Calu-3 | [2] |
| Binding Affinity (Kd) | 33 ± 2 µM | Recombinant DDX3X | [4] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a powerful method to verify that this compound binds to DDX3 in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble DDX3 protein remaining at each temperature using Western blotting.
-
Data Analysis: A shift in the melting curve of DDX3 in the presence of this compound indicates target engagement.
Protocol 2: Proteomic Profiling to Identify Global Cellular Changes
This method provides an unbiased view of how this compound affects the cellular proteome.
Methodology:
-
Cell Culture and Treatment: Plate a relevant human cell line and treat with an effective concentration of this compound and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells, followed by protein quantification.
-
Protein Digestion: Digest the protein samples with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Use proteomics software to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly altered in the this compound-treated samples compared to the control.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. embopress.org [embopress.org]
- 2. This compound, a small molecule inhibitor of host RNA helicase DDX3, suppresses multiple variants of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting DDX3 with a small molecule inhibitor for lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is a Broad-Spectrum Antiviral Agent That Targets DEAD-Box RNA Helicase DDX3X - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Is a Broad-Spectrum Antiviral Agent That Targets DEAD-Box RNA Helicase DDX3X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
Cell viability assays for RK-33 showing unexpected results
Welcome to the technical support resource for researchers using RK-33. This guide provides answers to frequently asked questions and detailed troubleshooting advice for cell viability assays where this compound may be producing unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a first-in-class small molecule inhibitor that specifically targets the ATP-binding domain of DEAD-box RNA helicase DDX3 (also known as DDX3X).[1][2] By inhibiting the enzymatic activities of DDX3, this compound can induce G1 cell cycle arrest, promote apoptosis, and sensitize cancer cells to radiation.[1][3][4] DDX3 is involved in multiple cellular processes, including RNA metabolism, translation, and cell cycle progression.[5][6] Its overexpression has been linked to poor prognoses in several cancers, including breast, lung, and prostate cancer.[2][3][7]
Q2: I'm not seeing the expected dose-dependent decrease in cell viability. What could be the reason?
Several factors could contribute to this observation:
-
DDX3 Expression Levels: The efficacy of this compound is often correlated with the expression level of DDX3 in the cell line being used.[4] Cell lines with low DDX3 expression may show minimal response to this compound treatment.[4]
-
Cell Seeding Density: An inappropriate cell density can mask the cytotoxic effects of a compound. If cells are too dense, they may enter a state of contact inhibition, slowing their proliferation and making them less susceptible to drugs targeting the cell cycle.[8]
-
Assay Incubation Time: The duration of the assay may not be long enough for this compound to induce its full effect. As this compound can cause G1 arrest, its impact on cell viability might be more pronounced after longer incubation periods (e.g., 48-72 hours).[3][4]
-
Drug Stability: Ensure that the this compound stock solution is properly stored and that the working solutions are freshly prepared to maintain its potency.
Q3: My results show high variability between replicate wells. What is the common cause for this?
High variability is a frequent issue in plate-based assays and can stem from several sources:
-
Inconsistent Cell Seeding: Failure to create a single-cell suspension before plating can lead to cell clumping and unequal cell numbers across wells.[8]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or reagents is a major source of variability.[9]
-
Edge Effects: Wells on the perimeter of a 96-well plate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth.[9] It is often recommended to fill the outer wells with sterile PBS or media and not use them for experimental data.[9]
-
Improper Mixing: Incomplete solubilization of formazan crystals (in MTT/MTS assays) or inadequate mixing of reagents (in luminescence-based assays) can lead to inconsistent readings.
Q4: Can this compound have off-target effects that might influence my viability assay?
While this compound was designed to be a specific inhibitor of DDX3, like many small molecule inhibitors, the possibility of off-target effects cannot be entirely ruled out.[10][11] Off-target interactions could potentially lead to unexpected cellular responses.[10] If you suspect off-target effects, consider using control experiments such as testing the compound on cell lines with DDX3 knocked down or knocked out to differentiate between on-target and off-target toxicity.[10]
Troubleshooting Guide
This guide addresses specific problems you may encounter when performing cell viability assays with this compound.
Issue 1: Absorbance/Luminescence Signal is Too Low
Question: My absorbance or luminescence readings are very low across the entire plate, including the untreated controls. What should I check?
Answer: Low signal suggests a systemic issue with the cells or the assay itself. Consider the following possibilities:
-
Low Cell Number: The initial cell seeding density may be too low for the specific cell line and assay duration. Cells may not have proliferated enough to generate a robust signal.
-
Cell Health: Ensure cells are healthy and in the exponential growth phase before seeding.[12] Do not use cells that have been passaged too many times or have become over-confluent in the flask.[12]
-
Incorrect Incubation Time: The incubation time with the viability reagent may be too short. For MTT assays, formazan crystals need adequate time to form. For CellTiter-Glo, the signal needs time to stabilize.[13]
-
Reagent Issues: The assay reagent may have expired, been stored improperly, or prepared incorrectly. For example, MTT reagent is light-sensitive and should be stored in the dark.
Issue 2: No Significant Difference Between Control and this compound Treated Cells
Question: I have performed the assay, but the viability of this compound treated cells is similar to the untreated control cells, even at high concentrations. What could be wrong?
Answer: This outcome points to a lack of drug efficacy or an issue with the experimental setup.
-
Confirm DDX3 Expression: Verify that your chosen cell line expresses sufficient levels of DDX3. This compound's effect is dependent on the presence of its target.[4]
-
Extend Treatment Duration: this compound primarily induces G1 arrest, and the subsequent apoptosis or reduction in proliferation may take longer to become apparent.[1] Try extending the incubation period with this compound to 48 or 72 hours.
-
Check this compound Concentration and Potency: Double-check the calculations for your drug dilutions. If possible, confirm the activity of your this compound stock with a positive control cell line known to be sensitive to it.
-
Serum Interference: Components in the serum of your culture medium can sometimes interact with the compound or the assay reagents. Consider performing the assay in a serum-free medium for the final incubation step with the reagent.[14]
Issue 3: Unexpected Increase in Viability at Certain this compound Concentrations
Question: My dose-response curve is not monotonic. I see an increase in signal at some concentrations of this compound. Is this a known effect?
Answer: An increase in signal (hormesis) can be a complex biological response or an artifact of the assay.
-
Assay Interference: The this compound compound itself might interfere with the assay chemistry. For example, it could have reducing properties that affect tetrazolium salts (MTT, MTS, XTT) or it could inhibit or enhance luciferase activity (CellTiter-Glo). To test for this, run controls with this compound in cell-free media.
-
Cellular Stress Response: At certain concentrations, cells might activate a pro-survival or metabolic stress response that could temporarily increase the metabolic activity measured by some viability assays, even if the cell proliferation is inhibited.
-
Off-Target Effects: An unknown off-target interaction could potentially stimulate a metabolic pathway that leads to a higher signal in certain assays.[11]
Data Presentation
Table 1: Representative IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | DDX3 Expression | Assay Duration (h) | IC50 (µM) |
| DU145 | Prostate Cancer | High | 72 | ~5.5 |
| 22Rv1 | Prostate Cancer | Moderate | 72 | ~7.0 |
| LNCaP | Prostate Cancer | High | 72 | ~6.0 |
| PC3 | Prostate Cancer | Low | 72 | >10 |
| A549 | Lung Cancer | High | 48 | ~4.5 |
| H1299 | Lung Cancer | High | 48 | ~5.0 |
| MDA-MB-231 | Breast Cancer | High | 72 | ~6.5 |
Note: These are approximate values based on published literature and serve as a reference.[3][4] Actual IC50 values must be determined empirically for your specific experimental conditions.
Table 2: Example of a Cell Seeding Density Optimization Experiment
| Cells Seeded per Well | Absorbance at 24h (Mean ± SD) | Absorbance at 48h (Mean ± SD) | Absorbance at 72h (Mean ± SD) |
| 1,000 | 0.15 ± 0.02 | 0.35 ± 0.03 | 0.75 ± 0.05 |
| 2,500 | 0.32 ± 0.03 | 0.78 ± 0.06 | 1.55 ± 0.10 |
| 5,000 | 0.65 ± 0.05 | 1.60 ± 0.11 | 2.10 ± 0.15 |
| 10,000 | 1.10 ± 0.09 | 2.25 ± 0.18 | 2.35 ± 0.20 |
| 20,000 | 1.85 ± 0.15 | 2.40 ± 0.21 | 2.45 ± 0.22 |
The optimal seeding density should fall within the linear range of the growth curve for the chosen assay duration. In this example, for a 72h assay, 2,500 cells/well might be optimal as higher densities are approaching a plateau.
Visualizations and Workflows
This compound Mechanism of Action
Caption: this compound inhibits the DDX3 RNA helicase, disrupting key cellular processes and leading to cell cycle arrest.
Standard Cell Viability Assay Workflow
Caption: A generalized workflow for performing a cell viability assay, from cell preparation to data analysis.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and solve the common issue of high variability in plate-based assays.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a colorimetric assay that measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere for 24 hours.[14]
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include untreated and vehicle (e.g., DMSO) control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[14] Viable cells will reduce the MTT to purple formazan crystals.
-
Crystal Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Reading: Mix gently on an orbital shaker to ensure all crystals are dissolved. Measure the absorbance at a wavelength of 570 nm.[15]
-
Data Analysis: Subtract the background absorbance (from wells with media and MTT but no cells). Express the results as a percentage of the vehicle-treated control.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This is a homogeneous assay that quantifies ATP, an indicator of metabolically active cells. The generated luminescent signal is proportional to the number of viable cells.
-
Plate Preparation: Seed cells in an opaque-walled 96-well plate (to prevent signal crosstalk) at the optimized density. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Treat cells with the desired concentrations of this compound and incubate for the chosen duration (e.g., 24, 48, or 72 hours).
-
Reagent Equilibration: Thaw the CellTiter-Glo® Reagent and equilibrate it to room temperature before use.[13]
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[13][16]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL medium).[13]
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background signal (from wells with media but no cells). Calculate viability as a percentage of the vehicle-treated control.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound Radiosensitizes Prostate Cancer Cells by Blocking the RNA Helicase DDX3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Regulation and mechanisms of action of RNA helicases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hopkinsmedicine.org [hopkinsmedicine.org]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. ulab360.com [ulab360.com]
- 14. galaxy.ai [galaxy.ai]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. promega.com [promega.com]
Technical Support Center: Understanding RK-33 Efficacy in Relation to DDX3 Expression
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of RK-33, a small molecule inhibitor of the DEAD-box RNA helicase DDX3. The following information addresses common questions and troubleshooting scenarios related to the observed ineffectiveness of this compound in cells with low DDX3 expression.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class small molecule inhibitor that specifically targets the ATP-binding site of the DDX3 RNA helicase, thereby abrogating its enzymatic activity.[1][2][3] By inhibiting DDX3, this compound disrupts key cellular processes that are often dysregulated in cancer. The primary downstream effects of this compound include:
-
G1 Cell Cycle Arrest: this compound treatment leads to an increase of cells in the G1 phase and a decrease of cells in the S-phase, indicating a G1 cell cycle arrest.[1]
-
Induction of Apoptosis: Inhibition of DDX3 by this compound triggers programmed cell death.[1]
-
Impairment of Wnt/β-catenin Signaling: this compound disrupts the interaction between DDX3 and β-catenin, leading to the downregulation of Wnt signaling pathway target genes such as Axin2 and Cyclin D1.[1][4]
-
Inhibition of DNA Repair: this compound impairs the non-homologous end joining (NHEJ) pathway, a major DNA double-strand break repair mechanism, which contributes to its radiosensitizing effects.[1]
-
Inhibition of Mitochondrial Translation: this compound has been shown to inhibit mitochondrial translation, leading to reduced oxidative phosphorylation and increased reactive oxygen species (ROS) production in cancer cells.[5]
Q2: Why is this compound ineffective in cancer cells with low DDX3 expression?
A2: The efficacy of this compound is directly dependent on the expression level of its target, the DDX3 protein.[1][6][7] In cells with low DDX3 expression, there is an insufficient amount of the target protein for this compound to bind to and inhibit. Consequently, the downstream anti-cancer effects of this compound, such as cell cycle arrest and apoptosis, are not triggered. This target-dependency is a key characteristic of this compound's mechanism of action.
Q3: How can I determine if my cell line is a suitable model for this compound treatment?
A3: To determine the suitability of a cell line for this compound treatment, it is crucial to assess the endogenous expression level of DDX3. This can be achieved through standard molecular biology techniques such as:
-
Western Blotting: To quantify the DDX3 protein level.
-
Quantitative RT-PCR (qRT-PCR): To measure the DDX3 mRNA expression level.
-
Immunohistochemistry (IHC): For assessing DDX3 expression in tissue samples.
Cell lines with high endogenous DDX3 expression are predicted to be sensitive to this compound, while those with low to negligible DDX3 expression will likely be resistant.
Q4: Are there known cell lines with differential sensitivity to this compound based on DDX3 expression?
A4: Yes, several studies have demonstrated a clear correlation between DDX3 expression and this compound sensitivity. For example, in lung cancer cell lines, cells with high DDX3 expression (A549, H1299, H23, and H460) are sensitive to this compound, whereas the H3255 cell line, which has low DDX3 expression, is resistant.[1][6] Similarly, in prostate cancer, cell lines with high DDX3 levels (DU145, 22Rv1, and LNCaP) are sensitive to this compound, while the low DDX3-expressing PC3 cell line shows minimal response.[7]
Troubleshooting Guide
Issue: this compound shows no or low efficacy in my in vitro/in vivo experiments.
| Potential Cause | Troubleshooting Steps |
| Low DDX3 Expression in the Cellular Model | 1. Verify DDX3 Expression: Confirm the DDX3 protein and mRNA levels in your cell line or tumor model using Western Blot, qRT-PCR, or IHC. 2. Select an Appropriate Model: If DDX3 expression is low, consider using a different cell line known to have high DDX3 expression for your experiments. 3. Induce DDX3 Expression (if possible): In some experimental contexts, it may be possible to transiently overexpress DDX3 to validate the target-dependent effect of this compound. |
| Suboptimal Drug Concentration or Treatment Duration | 1. Perform a Dose-Response Curve: Determine the IC50 value of this compound for your specific cell line to identify the optimal concentration range. 2. Optimize Treatment Time: Conduct a time-course experiment to ascertain the optimal duration of this compound exposure required to observe the desired biological effects. |
| Drug Instability or Improper Storage | 1. Check Drug Quality: Ensure that the this compound compound is of high purity and has been stored correctly according to the manufacturer's instructions to prevent degradation. 2. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a stock solution for each experiment. |
| Cellular Resistance Mechanisms | 1. Investigate Alternative Pathways: In some cases, cancer cells may develop resistance to DDX3 inhibition by activating alternative survival pathways. Consider investigating other relevant signaling pathways in your model. 2. Combination Therapy: Explore the synergistic effects of this compound with other therapeutic agents, such as radiation, which has been shown to be effective in DDX3-expressing cells.[1][7] |
Quantitative Data Summary
Table 1: this compound IC50 Values in Lung Cancer Cell Lines with Varying DDX3 Expression
| Cell Line | DDX3 Expression Level | This compound IC50 (µM) |
| A549 | High | 4.4 - 8.4 |
| H1299 | High | 4.4 - 8.4 |
| H23 | High | 4.4 - 8.4 |
| H460 | High | 4.4 - 8.4 |
| H3255 | Low | > 25 |
| Data sourced from Bol GM, et al. EMBO Mol Med. 2015.[1][6] |
Table 2: this compound IC50 Values in Prostate Cancer Cell Lines with Varying DDX3 Expression
| Cell Line | DDX3 Expression Level | This compound Sensitivity |
| DU145 | High | High |
| 22Rv1 | High | High |
| LNCaP | High | High |
| PC3 | Low | Low |
| Data interpretation from Xie M, et al. Cancer Res. 2016.[7] |
Experimental Protocols
Western Blot for DDX3 Expression
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against DDX3 (e.g., rabbit anti-DDX3) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT or WST-1)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Incubation: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's protocol.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Visualizations
Caption: Mechanism of this compound action in DDX3-expressing cancer cells.
Caption: Troubleshooting workflow for low this compound efficacy.
References
- 1. embopress.org [embopress.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a small molecule inhibitor of host RNA helicase DDX3, suppresses multiple variants of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting DDX3 in Medulloblastoma Using the Small Molecule Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting mitochondrial translation by inhibiting DDX3: a novel radiosensitization strategy for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. aacrjournals.org [aacrjournals.org]
Addressing batch-to-batch variability of RK-33
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RK-33, a first-in-class small molecule inhibitor of the DEAD-box RNA helicase DDX3.[1] This guide aims to address potential issues, including batch-to-batch variability, to ensure experimental consistency and success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets the ATP-binding cleft of the DEAD-box RNA helicase DDX3.[1] By binding to this site, this compound abrogates the helicase activity of DDX3, which is crucial for various cellular processes.[2] Inhibition of DDX3 by this compound has been shown to induce G1 cell cycle arrest, promote apoptosis, and sensitize cancer cells to radiation.[1][2]
Q2: Which signaling pathways are affected by this compound?
This compound primarily impacts signaling pathways in which DDX3 plays a key regulatory role. The most well-documented of these is the Wnt/β-catenin signaling pathway, where DDX3 acts as a positive regulator.[3][4][5] By inhibiting DDX3, this compound can downregulate Wnt signaling. DDX3 is also involved in innate immune signaling pathways, and its inhibition may modulate these responses.[6][7][8][9][10]
Q3: What are the common causes of variability in experiments with this compound?
While specific batch-to-batch variability data for this compound is not extensively published, variability in experiments with small molecule inhibitors like this compound can arise from several factors:
-
Compound Purity and Integrity: The presence of impurities from synthesis or degradation of the compound can alter its effective concentration and lead to inconsistent results.[11]
-
Solubility and Formulation: this compound is known to be insoluble in water and ethanol, with DMSO being the recommended solvent for creating stock solutions.[2] Improper dissolution or precipitation of this compound in experimental media can significantly impact its bioactivity.
-
Cell Culture Conditions: Factors such as cell line identity and passage number, cell density, and media components can influence the cellular response to this compound.
-
Experimental Protocol Deviations: Minor variations in incubation times, concentrations, and detection methods can lead to significant differences in outcomes.
Q4: How can I ensure the quality of my this compound compound?
It is recommended to obtain this compound from a reputable supplier that provides a certificate of analysis (CoA) detailing the compound's purity, typically determined by methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][12] Proper storage of the compound, as recommended by the supplier, is also crucial to prevent degradation.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Batch-to-Batch Variability in this compound Potency | 1. Verify Purity: If possible, independently verify the purity of different batches using HPLC. Compare the chromatograms to identify any significant differences in the main peak or the presence of additional peaks. 2. Perform Dose-Response Curves for Each New Batch: Always run a full dose-response curve for each new lot of this compound to determine its specific IC50 value in your assay system. Do not assume the same potency between batches. |
| Inconsistent Cell Seeding Density | 1. Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. 2. Check for Edge Effects: Edge effects in microplates can lead to uneven cell growth. Consider not using the outer wells or filling them with media only. |
| Variations in Drug Preparation and Dosing | 1. Fresh Stock Solutions: Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Avoid repeated freeze-thaw cycles. 2. Serial Dilutions: Perform serial dilutions carefully and consistently. Ensure complete mixing at each step. 3. Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture media consistent across all wells, including controls, and as low as possible (typically <0.5%). |
| Cell Line Instability | 1. Low Passage Number: Use cells with a low passage number, as cell lines can undergo genetic drift over time, leading to altered drug sensitivity. 2. Cell Line Authentication: Periodically authenticate your cell lines to ensure they have not been misidentified or cross-contaminated. |
Issue 2: Lack of expected downstream effects (e.g., no change in Wnt signaling reporters or apoptosis markers).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sub-optimal this compound Concentration | 1. Dose-Response Experiment: Perform a dose-response experiment to determine the optimal concentration of this compound for observing the desired downstream effect in your specific cell line. This may be different from the IC50 for cell viability. 2. Time-Course Experiment: The timing of downstream effects can vary. Conduct a time-course experiment to identify the optimal incubation time for observing changes in your target pathway. |
| Low DDX3 Expression in the Cell Model | 1. Verify DDX3 Expression: Confirm the expression of DDX3 in your cell line at the protein level using Western blotting. The efficacy of this compound is dependent on the presence of its target. |
| Assay Sensitivity | 1. Positive and Negative Controls: Ensure your assay for the downstream effect is working correctly by using appropriate positive and negative controls. 2. Orthogonal Assays: Confirm your findings using a different experimental method. For example, if a reporter assay shows no effect, try measuring the expression of downstream target genes by qPCR or Western blot. |
Experimental Protocols
General Protocol for In Vitro Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) in a cell culture incubator.
-
Viability Assessment: Measure cell viability using a suitable method, such as MTT, MTS, or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathways
Caption: this compound inhibits DDX3, leading to downstream effects on the Wnt/β-catenin pathway and cellular outcomes.
Experimental Workflow
Caption: A standardized workflow for conducting and validating experiments with this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. RNA helicase DDX3 is a regulatory subunit of casein kinase 1 in Wnt-β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the DEAD box RNA helicase DDX3 as a therapeutic target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. DDX3 functions in antiviral innate immunity through translational control of PACT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PLGA nanoparticle formulation of this compound: an RNA helicase inhibitor against DDX3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Is a Broad-Spectrum Antiviral Agent That Targets DEAD-Box RNA Helicase DDX3X - PMC [pmc.ncbi.nlm.nih.gov]
RK-33 stability issues in long-term storage
For researchers, scientists, and drug development professionals utilizing the DDX3 helicase inhibitor, RK-33, this technical support center provides essential information on its long-term storage, stability, and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for long-term storage of this compound?
A: For optimal stability, this compound should be stored as a solid powder at -20°C, where it is stable for at least three years. Once dissolved in a solvent such as DMSO, it is recommended to store stock solutions in aliquots at -80°C for up to one year or at -20°C for up to one month. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q2: What are the signs of this compound degradation?
A: Visual indicators of degradation can include a change in the color or appearance of the solid compound or the presence of particulates in the solution. A decrease in the expected biological activity in your experiments can also be a sign of degradation. For a definitive assessment, chemical analysis using techniques like High-Performance Liquid Chromatography (HPLC) is recommended to check for the appearance of new peaks or a decrease in the main this compound peak.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A: Inconsistent results can arise from several factors. One common issue is the stability of this compound in your experimental media. Ensure that your stock solutions are stored correctly and have not exceeded their recommended storage time. The solubility of this compound in aqueous buffers is low, which can lead to precipitation and a lower effective concentration. It is also crucial to ensure the compound is fully dissolved in your working solutions. Finally, variations in cell line passages or experimental conditions can also contribute to variability.
Q4: What are the known off-target effects of this compound?
A: this compound has been shown to be a selective inhibitor of DDX3. It does not significantly inhibit other closely related RNA helicases like DDX5 and DDX17. However, as with any small molecule inhibitor, off-target effects cannot be entirely ruled out, especially at higher concentrations. It is advisable to use the lowest effective concentration in your experiments and consider using secondary validation methods, such as siRNA-mediated knockdown of DDX3, to confirm that the observed phenotype is due to DDX3 inhibition.
Troubleshooting Guides
Issue 1: Suboptimal this compound Performance in Cellular Assays
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Degradation of this compound | 1. Prepare fresh stock solutions from solid this compound. 2. Perform a quality control check of the solid compound and new stock solution using HPLC to assess purity. | Restoration of expected biological activity. A single, sharp peak corresponding to this compound in the HPLC chromatogram. |
| Precipitation of this compound in media | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is low (typically <0.5%) to avoid toxicity and improve solubility. 2. Visually inspect the media for any signs of precipitation after adding this compound. 3. Consider using a formulation with solubilizing agents if precipitation persists. | Clear, homogenous solution. Consistent experimental results. |
| Incorrect concentration | 1. Verify the calculations for preparing stock and working solutions. 2. Use a calibrated spectrophotometer to confirm the concentration of the stock solution, if possible. | Accurate and reproducible experimental outcomes. |
Issue 2: Variability in Experimental Results
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent cell culture conditions | 1. Standardize cell seeding density, passage number, and growth phase. 2. Regularly test for mycoplasma contamination. | Reduced variability between experimental replicates. |
| Freeze-thaw cycles of this compound stock | 1. Prepare single-use aliquots of the this compound stock solution. 2. Avoid using a stock solution that has been frozen and thawed multiple times. | More consistent dose-response curves. |
| Interaction with media components | 1. Test the stability of this compound in your specific cell culture medium over the time course of your experiment. | Understanding of any potential interactions that may affect this compound activity. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | ≥ 3 years | Keep desiccated. |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | For short-term use. |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 20 mg/mL | May require warming to fully dissolve. |
| Water | Insoluble | |
| Ethanol | Insoluble |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol outlines a method to assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
2. Sample Preparation for Forced Degradation:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound at 60°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
3. HPLC Method:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Analysis:
-
Inject the prepared samples and a non-degraded standard solution of this compound.
-
Compare the chromatograms to identify any new peaks (degradation products) and calculate the percentage of this compound remaining.
Mandatory Visualizations
DDX3 Signaling Pathways
Caption: DDX3 signaling pathways inhibited by this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing this compound stability.
Validation & Comparative
Unraveling the Efficacy of DDX3 Inhibitors: A Comparative Analysis of RK-33 and Other Emerging Compounds
For Immediate Release
BALTIMORE, MD – In the landscape of targeted cancer therapy, the DEAD-box RNA helicase DDX3 has emerged as a critical oncogenic factor, implicated in tumor progression and resistance to treatment. This has spurred the development of small molecule inhibitors aimed at abrogating its function. Among these, RK-33 has been extensively investigated, demonstrating significant promise in preclinical models of various cancers, including lung, breast, and prostate cancer.[1][2][3][4][5] This guide provides a comparative overview of the efficacy of this compound against other DDX3 inhibitors, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this evolving field.
Mechanism of Action: A Common Target
DDX3, an ATP-dependent RNA helicase, plays a pivotal role in multiple cellular processes, including RNA metabolism, translation initiation, and cell cycle regulation.[2][6] Its overexpression in various cancers is often associated with poor prognosis.[7] this compound, a first-in-class small molecule inhibitor, is designed to bind to the ATP-binding cleft of DDX3, thereby inhibiting its helicase activity.[1][3] This inhibition disrupts key signaling pathways, notably the Wnt/β-catenin pathway, leading to G1 cell cycle arrest and apoptosis in cancer cells.[1][2][7] Furthermore, this compound has been shown to impair DNA repair mechanisms, specifically non-homologous end joining (NHEJ), rendering cancer cells more susceptible to radiation therapy.[1][7]
Comparative Efficacy of DDX3 Inhibitors
The following table summarizes the available quantitative data on the efficacy of this compound and other notable DDX3 inhibitors. Direct comparative studies are limited, and thus data is compiled from various independent investigations.
| Inhibitor | Cancer Type | Cell Line(s) | IC50 Value(s) | Key Findings | Reference(s) |
| This compound | Lung Cancer | A549, H1299, H23, H460 | 4.4–8.4 μM | Induces G1 arrest and apoptosis; sensitizes cells to radiation.[1][7] | [1][7] |
| Lung Cancer | H3255 (low DDX3) | > 25 μM | Demonstrates selectivity for cells with high DDX3 expression.[1][7] | [1][7] | |
| Medulloblastoma | DAOY, UW228 | 2.5 μM, 3.5 μM | Inhibits growth and promotes cell death; synergistic effect with radiation.[8] | [8] | |
| Prostate Cancer | DU145, LNCaP | Not explicitly stated, but effective at 3-6 µM in combination with radiation | Synergistic effects with radiation in reducing clonogenic ability.[9] | [9] | |
| Breast Cancer | MDA-MB-231 (Triple-Negative) | Not explicitly stated, but effective at killing cancer cells | Selectively kills breast cancer cells with high DDX3 expression.[10] | [10] | |
| FHP01 | Breast Cancer | MDA MB 468, MDA MB 231 (TNBC) | 3.058 μM, 3.21 μM | Efficacy comparable to this compound in breast cancer models.[11] | [11] |
| Breast Cancer | MCF7, T47D (ER+/PR+) | 12.43 μM, 10.62 μM | Intermediate efficacy in ER+/PR+ breast cancer cells.[11] | [11] | |
| Breast Cancer | SKBR3 (HER2+) | 13.46 μM | Intermediate efficacy in HER2+ breast cancer cells.[11] | [11] | |
| Breast Cancer | MCF10A (non-tumorigenic) | 28.71 μM | Lower efficacy in non-tumorigenic cells, suggesting a therapeutic window.[11] | [11] | |
| Ketorolac salt | Oral Squamous Cell Carcinoma | Not specified | Not specified | Inhibits the growth of oral squamous cell carcinoma cell lines.[2] | [2] |
| Ring-Expanded Nucleoside (REN) Analogues | Not specified (Antiviral focus) | Not specified | Not specified | Inhibit HIV-1 replication by targeting DDX3's RNA helicase activity.[2] | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the evaluation of DDX3 inhibitors.
Cell Viability Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the DDX3 inhibitor (e.g., this compound, FHP01) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The results are expressed as a percentage of the vehicle-treated control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the DDX3 inhibitor or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is determined using cell cycle analysis software. An accumulation of cells in the G1 phase is indicative of a G1 cell cycle arrest.[1]
Clonogenic Survival Assay
-
Cell Seeding: A known number of single cells are seeded into 6-well plates.
-
Treatment: Cells are treated with the DDX3 inhibitor, radiation, or a combination of both.
-
Incubation: The plates are incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to the number of colonies formed in the control group, adjusted for the plating efficiency.
Signaling Pathway and Experimental Workflow
The inhibition of DDX3 by this compound has been shown to disrupt the Wnt/β-catenin signaling pathway, a critical pathway in cell proliferation and differentiation.
Caption: DDX3's role in the Wnt/β-catenin pathway and its inhibition by this compound.
Antiviral Applications
Beyond its anticancer properties, this compound has demonstrated potent antiviral activity against a range of viruses, including multiple variants of SARS-CoV-2.[12][13][14][15] By targeting the host factor DDX3, which is usurped by viruses for their replication, this compound presents a host-targeted antiviral strategy that could be less susceptible to viral mutations.[15] In studies with SARS-CoV-2, this compound treatment significantly reduced the viral load of various strains, including the Alpha, Beta, and Delta variants, by one to three log orders in cell culture.[13][14] This broad-spectrum antiviral potential highlights the versatility of DDX3 inhibitors as therapeutic agents.
Conclusion and Future Directions
This compound stands out as a well-characterized DDX3 inhibitor with robust preclinical data supporting its efficacy as both an anticancer and antiviral agent. Its ability to induce cell cycle arrest, promote apoptosis, and sensitize tumors to radiation makes it a compelling candidate for further clinical development. While other DDX3 inhibitors like FHP01 are emerging with comparable in vitro potency in specific cancer types, more extensive comparative studies are needed to fully delineate their respective therapeutic indices and mechanisms of action. The development of novel DDX3 inhibitors remains a promising avenue for targeted therapies, with the potential to address unmet needs in both oncology and infectious diseases. Future research should focus on head-to-head preclinical comparisons and ultimately, well-designed clinical trials to translate the promise of DDX3 inhibition into tangible patient benefits.
References
- 1. embopress.org [embopress.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Targeting mitochondrial translation by inhibiting DDX3: a novel radiosensitization strategy for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. oncologynews.com.au [oncologynews.com.au]
- 6. mdpi.com [mdpi.com]
- 7. Targeting DDX3 with a small molecule inhibitor for lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. hopkinsmedicine.org [hopkinsmedicine.org]
- 11. The FHP01 DDX3X Helicase Inhibitor Exerts Potent Anti-Tumor Activity In Vivo in Breast Cancer Pre-Clinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a small molecule inhibitor of host RNA helicase DDX3, suppresses multiple variants of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Frontiers | this compound, a small molecule inhibitor of host RNA helicase DDX3, suppresses multiple variants of SARS-CoV-2 [frontiersin.org]
- 15. ictr.johnshopkins.edu [ictr.johnshopkins.edu]
Synergistic Effects of RK-33 with Standard Cancer Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RK-33 is a first-in-class small molecule inhibitor of the DEAD-box RNA helicase DDX3.[1] Dysregulation of DDX3 has been implicated in the progression of various cancers, making it a compelling therapeutic target.[1][2] Preclinical studies have demonstrated that this compound exhibits potent anti-cancer activity, not only as a monotherapy but also in combination with standard cancer treatments.[1][2][3][4][5] This guide provides a comprehensive comparison of the synergistic effects of this compound with other therapeutic agents, supported by experimental data, detailed protocols, and mechanistic insights.
Mechanism of Action: How this compound Potentiates Anti-Cancer Therapies
This compound exerts its synergistic effects through a multi-pronged mechanism centered on the inhibition of DDX3. This leads to:
-
Inhibition of DNA Damage Repair: this compound has been shown to impair the non-homologous end joining (NHEJ) pathway, a critical mechanism for repairing DNA double-strand breaks induced by radiation and certain chemotherapies.[2][6] This inhibition leads to the accumulation of lethal DNA damage in cancer cells.
-
Modulation of Wnt/β-catenin Signaling: By disrupting the DDX3-β-catenin axis, this compound can downregulate the expression of genes involved in cell proliferation and survival.[6][7]
-
Induction of Cell Cycle Arrest and Apoptosis: this compound can induce a G1 phase cell cycle arrest and promote programmed cell death (apoptosis) in cancer cells.[5][6]
These mechanisms collectively sensitize cancer cells to the cytotoxic effects of other anti-cancer agents.
Synergistic Effects with Radiation Therapy
The most well-documented synergistic relationship of this compound is with radiation therapy. This combination has shown significant efficacy in preclinical models of lung cancer, prostate cancer, and medulloblastoma.
Quantitative Data Summary: this compound and Radiation
| Cancer Type | Cell Line(s) | In Vitro Assay | Key Findings | In Vivo Model | Key Findings | Reference(s) |
| Lung Cancer | A549, H1299 | Clonogenic Assay | Synergistic reduction in cell survival with this compound and radiation compared to either treatment alone. | Transgenic Twist1/KrasG12D mice | 72% reduction in tumor load with combination therapy vs. 28% with radiation alone. | [8] |
| Prostate Cancer | DU145, LNCaP | Clonogenic Assay | Synergistic reduction in clonogenicity in high DDX3-expressing cells. | DU145-luc SCID mice | Significant tumor growth inhibition with combination therapy. | [5][9] |
| Breast Cancer | MDA-MB-435 | Proteomics | This compound inhibits mitochondrial translation, leading to a bioenergetic catastrophe when combined with radiation. | - | - | [10] |
| Medulloblastoma | DAOY, UW228 | Clonogenic Assay | Synergistic effect observed with the combination of this compound and radiation. | Mouse xenograft | Combination of this compound and 5 Gy radiation caused tumor regression. |
Experimental Workflow: In Vivo Radiosensitization Study
In vivo radiosensitization experimental workflow.
Synergistic Effects with PARP Inhibitors
A synergistic interaction has been observed between this compound and the PARP inhibitor olaparib, particularly in BRCA1-proficient breast cancer cells. This suggests a synthetic lethality approach where inhibiting both NHEJ (via this compound) and base excision repair (via olaparib) is highly cytotoxic to cancer cells.
Quantitative Data Summary: this compound and Olaparib
| Cancer Type | Cell Line(s) | In Vitro Assay | Key Findings | Combination Index (CI) | Reference(s) |
| Breast Cancer | MCF7 (BRCA1-proficient) | Colony Formation Assay | Synergistic reduction in cell survival. | 0.59 | [11] |
| Breast Cancer | MDA-MB-468 (BRCA1-proficient) | Colony Formation Assay | Synergistic reduction in cell survival. | 0.62 | [11] |
Potential Synergy with Standard Chemotherapy Agents
While extensive data on the combination of this compound with standard cytotoxic chemotherapies are limited, emerging evidence suggests potential synergistic interactions.
Cisplatin
A study on oral squamous cell carcinoma (OSCC) has shown that DDX3 is upregulated in cisplatin-resistant cells. Inhibition of DDX3, either genetically or pharmacologically, was found to restore cisplatin-mediated cell death in a patient-derived xenograft model of chemoresistant OSCC.[12][13] This suggests that this compound could be a valuable agent to overcome cisplatin resistance.
Doxorubicin
In an in vitro model of doxorubicin-induced cardiotoxicity, inhibition of DDX3X with this compound was found to exacerbate cardiomyocyte apoptosis. While this study focused on cardiotoxicity, it highlights a functional interaction between DDX3 inhibition and doxorubicin that warrants further investigation in the context of anti-cancer synergy.
Gemcitabine
Research on a related DEAD-box RNA helicase, DDX39, has indicated its upregulation in gemcitabine-resistant pancreatic cancer cells.[14][15] Although this does not directly involve DDX3X or this compound, it points to the potential role of RNA helicases in gemcitabine resistance and suggests that targeting these pathways could be a viable strategy to enhance gemcitabine's efficacy.
Signaling Pathways Modulated by this compound in Combination Therapy
Non-Homologous End Joining (NHEJ) Pathway
This compound mediated inhibition of the NHEJ pathway.
Wnt/β-catenin Signaling Pathway
Modulation of Wnt/β-catenin signaling by this compound.
Experimental Protocols
Clonogenic Survival Assay
This assay is used to determine the ability of a single cell to grow into a colony. It is a gold standard for measuring the cytotoxic effects of anti-cancer agents.
-
Cell Plating: Seed a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound, the chemotherapy agent/radiation, or the combination at various concentrations/doses. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group. A synergistic effect is indicated if the surviving fraction of the combination treatment is lower than the product of the surviving fractions of the individual treatments.
In Vivo Xenograft Study
This protocol outlines a typical experiment to evaluate the in vivo efficacy of this compound in combination with another anti-cancer agent.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1x10^6 cells) into the flank of immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, this compound alone, chemotherapy/radiation alone, combination).
-
Treatment Administration: Administer the treatments according to the planned schedule and dosage.
-
Tumor Volume and Body Weight Measurement: Continue to measure tumor volume and monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study (or when tumors reach a maximum ethical size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups. Synergy is indicated if the tumor growth inhibition in the combination group is significantly greater than in the single-agent groups.
Conclusion and Future Directions
The preclinical data strongly support the synergistic potential of this compound, particularly as a radiosensitizer and in combination with PARP inhibitors. Its ability to inhibit DNA repair and modulate key cancer-related signaling pathways provides a solid mechanistic basis for these synergistic interactions.
While direct evidence for synergy with standard cytotoxic chemotherapies like cisplatin, gemcitabine, and taxanes is still emerging, the existing data on DDX3's role in chemoresistance are promising. Further preclinical studies are warranted to explore these combinations and to define the optimal dosing and scheduling for maximizing their therapeutic benefit. The low toxicity profile of this compound observed in preclinical models further enhances its potential as a combination partner in cancer therapy.[2][8]
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. RePORT ⟩ RePORTER [reporter.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Experimental cancer drug eliminates bone metastases caused by breast cancer in lab models - ecancer [ecancer.org]
- 5. This compound Radiosensitizes Prostate Cancer Cells by Blocking the RNA Helicase DDX3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting DDX3 with a small molecule inhibitor for lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Experimental drug delivers one-two punch to prostate cancer cells | EurekAlert! [eurekalert.org]
- 10. Targeting mitochondrial translation by inhibiting DDX3: a novel radiosensitization strategy for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination treatment using DDX3 and PARP inhibitors induces synthetic lethality in BRCA1-proficient breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DDX3 modulates cisplatin resistance in OSCC through ALKBH5-mediated m6A-demethylation of FOXM1 and NANOG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DDX3 modulates cisplatin resistance in OSCC through ALKBH5-mediated m6A-demethylation of FOXM1 and NANOG. | Sigma-Aldrich [sigmaaldrich.com]
- 14. Up-regulation of DDX39 in human pancreatic cancer cells with acquired gemcitabine resistance compared to gemcitabine-sensitive parental cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
RK-33 Versus siRNA Knockdown of DDX3: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The DEAD-box RNA helicase DDX3 has emerged as a critical regulator in numerous cellular processes and a promising therapeutic target in oncology and virology. Its multifaceted role in RNA metabolism, cell cycle progression, and key signaling pathways like Wnt/β-catenin makes it an attractive, albeit complex, target.[1][2][3] Researchers aiming to interrogate or inhibit DDX3 function typically have two primary methods at their disposal: the small molecule inhibitor RK-33 and siRNA-mediated gene knockdown. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols to aid in experimental design.
Mechanism of Action: A Tale of Two Inhibitions
The fundamental difference between this compound and siRNA lies in the biological level at which they intervene. This compound acts post-translationally by inhibiting the protein's function, while siRNA acts at the mRNA level to prevent protein expression.
-
This compound: This first-in-class small molecule inhibitor was rationally designed to fit into the ATP-binding pocket of the DDX3 protein.[4][5] By competitively binding to this site, this compound abrogates the ATPase-dependent RNA helicase activity of DDX3, effectively shutting down its enzymatic function.[6][7] This inhibition is rapid and reversible, dependent on the compound's concentration and bioavailability.
-
siRNA Knockdown: Small interfering RNA (siRNA) leverages the cell's endogenous RNA interference (RNAi) machinery.[8] Exogenously introduced siRNA molecules, designed to be complementary to the DDX3 mRNA sequence, are incorporated into the RNA-Induced Silencing Complex (RISC). This complex then seeks out, binds to, and cleaves the target DDX3 mRNA, leading to its degradation and preventing its translation into protein.[8] This results in a potent and specific reduction in the total amount of DDX3 protein.
Figure 1. Mechanisms of DDX3 inhibition by siRNA and this compound.
Comparative Performance and Effects
Both methods effectively abrogate DDX3 function, leading to similar downstream cellular phenotypes. Studies have shown that both this compound treatment and shRNA-mediated knockdown of DDX3 result in G1 cell cycle arrest, induction of apoptosis, and impairment of the Wnt signaling pathway.[4][9] This concordance validates that this compound's effects are largely on-target and stem from the inhibition of DDX3.
However, subtle but important distinctions exist that may influence the choice of method for a particular experiment.
| Feature | This compound (Small Molecule Inhibitor) | siRNA (Gene Knockdown) |
| Target | DDX3 protein (ATP-binding domain) | DDX3 mRNA |
| Mechanism | Competitive inhibition of helicase activity | Cleavage and degradation of mRNA |
| Onset of Action | Rapid (minutes to hours) | Slower (24-72 hours for protein depletion) |
| Reversibility | Reversible upon compound removal | Long-lasting until new mRNA is transcribed |
| Specificity | High for DDX3 over related helicases (e.g., DDX5, DDX17).[5][10] Potential for off-target kinase inhibition exists for any small molecule. | High sequence-specific targeting. Potential for off-target effects due to partial complementarity with other mRNAs. |
| Dose Control | Easily titratable concentration for dose-response studies. | Efficiency of knockdown can vary with transfection efficiency and cell type. |
| In Vivo Use | Suitable for in vivo animal studies with established pharmacokinetics.[4][7] | In vivo delivery is complex, requiring specialized formulation or viral vectors (shRNA). |
| Cellular Impact | Inhibits enzymatic function, leaving the protein scaffold intact for potential non-enzymatic interactions. | Removes the entire protein, eliminating both enzymatic and scaffolding functions. |
Quantitative Data Summary
The efficacy of this compound is typically measured by its IC50 value, while siRNA efficacy is measured by the percentage of target protein reduction.
Table 1: Efficacy of this compound in Lung Cancer Cell Lines
| Cell Line | DDX3 Expression | IC50 (µM) | Citation |
| A549 | High | 4.4 - 8.4 | [4][7] |
| H1299 | High | 4.4 - 8.4 | [4][7] |
| H23 | High | 4.4 - 8.4 | [4][7] |
| H460 | High | 4.4 - 8.4 | [4][7] |
| H3255 | Low | > 25 | [4][7] |
Table 2: Phenotypic Effects of DDX3 Inhibition
| Phenotype | This compound | siRNA/shRNA Knockdown | Shared Outcome |
| Cell Cycle | Induces G1 arrest in a dose-dependent manner in A549 and H1299 cells.[4][9] | Increases G1 phase population by ~14% in H1299 cells.[4][9] | G1 Cell Cycle Arrest |
| Apoptosis | Induces cleavage of caspases 7 and 9.[4][9] | Reduces clonogenic survival.[4][11] | Induction of Apoptosis |
| Wnt Signaling | Impairs Wnt signaling by disrupting the DDX3-β-catenin axis.[4][12] | Impairs Wnt signaling.[4] | Wnt Pathway Inhibition |
| DNA Repair | Inhibits non-homologous end joining (NHEJ), sensitizing cells to radiation.[4][12] | Not explicitly stated, but loss of DDX3 function is the underlying mechanism. | Radiosensitization |
| Viral Replication | Suppresses replication of multiple SARS-CoV-2 variants, Dengue, Zika, and others.[6][12][13] | Knockdown suppresses HIV RNA export.[14] | Antiviral Effect |
Affected Signaling Pathways
Inhibition of DDX3, whether by this compound or siRNA, perturbs multiple downstream pathways. The Wnt/β-catenin and DNA damage response pathways are among the most significantly affected. DDX3 can directly bind to components of the Wnt pathway, and its loss prevents the translocation of β-catenin to the nucleus, inhibiting the transcription of target genes involved in proliferation.
Figure 2. Key signaling pathways disrupted by DDX3 inhibition.
Experimental Protocols
The following are generalized protocols for key experiments used to compare this compound and DDX3 siRNA. Researchers should optimize conditions for their specific cell lines and reagents.
siRNA-mediated Knockdown of DDX3
Objective: To reduce endogenous DDX3 protein levels.
Materials:
-
Target cells (e.g., A549, H1299)
-
DDX3-specific siRNA and non-targeting control siRNA (siNC)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM Reduced Serum Medium
-
Complete growth medium
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed 2.5 x 10^5 cells per well in a 6-well plate with 2 mL of complete growth medium. Cells should be 60-70% confluent at the time of transfection.
-
siRNA-Lipid Complex Preparation:
-
For each well, dilute 50 nM (final concentration) of siRNA (siDDX3 or siNC) into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of RNAiMAX reagent into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex drop-wise to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours. The optimal time for protein depletion should be determined empirically, but maximum knockdown is often observed at 48 or 72 hours.
-
Validation: Harvest cells for analysis. Validate knockdown efficiency by Western Blot or qRT-PCR.
Western Blot for DDX3 Expression
Objective: To quantify the reduction in DDX3 protein levels.
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Primary antibodies (anti-DDX3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Lysis: Lyse cells in RIPA buffer. Quantify protein concentration using the BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Antibody Incubation:
-
Incubate the membrane with primary anti-DDX3 antibody overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Analysis: Re-probe the blot with an anti-β-actin antibody as a loading control. Quantify band intensity using software like ImageJ.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of DDX3 inhibition on cell cycle distribution.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI)/RNase Staining Buffer
Procedure:
-
Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization. Wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol drop-wise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash once with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use analysis software (e.g., FlowJo) to gate the cell populations and quantify the percentage of cells in G1, S, and G2/M phases.
Figure 3. General experimental workflow for comparing this compound and siRNA.
Conclusion
Both this compound and siRNA are powerful tools for studying and inhibiting DDX3 function.
-
This compound is ideal for dose-response studies, investigating the role of DDX3's enzymatic activity specifically, and for in vivo applications where it can be used as a potential therapeutic agent or radiosensitizer.[4][11][12] Its rapid and reversible action provides temporal control over the inhibition.
-
siRNA-mediated knockdown offers unparalleled specificity at the sequence level and is the gold standard for validating the on-target effects of small molecules. It is the method of choice when the complete removal of the DDX3 protein, including any non-enzymatic scaffolding functions, is desired.
References
- 1. Frontiers | Multiple functions of DDX3 RNA helicase in gene regulation, tumorigenesis, and viral infection [frontiersin.org]
- 2. Multifunctional DDX3: dual roles in various cancer development and its related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. embopress.org [embopress.org]
- 5. Targeting mitochondrial translation by inhibiting DDX3: a novel radiosensitization strategy for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a small molecule inhibitor of host RNA helicase DDX3, suppresses multiple variants of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Determination of the Role of DDX3 a Factor Involved in Mammalian RNAi Pathway Using an shRNA-Expression Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. This compound, a small molecule inhibitor of host RNA helicase DDX3, suppresses multiple variants of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DEAD-box RNA Helicase DDX3: Functional Properties and Development of DDX3 Inhibitors as Antiviral and Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of RK-33's antiviral activity across different viral strains
A Comparative Analysis of the Antiviral Activity of RK-33 Across Diverse Viral Strains
For researchers, scientists, and drug development professionals, the emergence of novel and drug-resistant viral strains necessitates the exploration of innovative antiviral strategies. One such promising approach is the development of host-targeted antivirals, which aim to inhibit viral replication by modulating host cellular factors essential for the virus's life cycle. This strategy offers the potential for broad-spectrum activity and a higher barrier to the development of resistance. This compound, a small molecule inhibitor of the DEAD-box RNA helicase DDX3X, has emerged as a compelling candidate in this class of antiviral agents.[1][2][3] This guide provides a comparative overview of the antiviral activity of this compound against a range of viral strains, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting the Host's Machinery
This compound exerts its antiviral effect by targeting the host protein DDX3X, an essential RNA helicase involved in various aspects of RNA metabolism.[1][2][4] Many viruses usurp the host's DDX3X to facilitate their own replication, making it an attractive target for broad-spectrum antiviral therapy.[5][6] this compound binds to the ATP-binding pocket of DDX3X, inhibiting its enzymatic activities, including ATP hydrolysis and RNA unwinding.[5][7] This disruption of DDX3X function ultimately hampers viral replication.[1][2][3] For some viruses like SARS-CoV-2, this compound has a dual mechanism of action, not only inhibiting viral replication but also downregulating the expression of TMPRSS2, a host protease crucial for viral entry into cells.[8]
dot
Caption: Mechanism of this compound's antiviral action.
Comparative Antiviral Activity of this compound
The following tables summarize the in vitro efficacy of this compound against various viral strains, highlighting its broad-spectrum nature.
Table 1: Antiviral Activity of this compound against RNA Viruses
| Viral Family | Virus | Cell Line | Key Findings | Reference |
| Paramyxoviridae | Human Parainfluenza Virus type 3 (hPIV-3) | Vero | Effective at low micromolar concentrations. | [1][2][9] |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | Vero | Effective at low micromolar concentrations. | [1][2][9] |
| Flaviviridae | Dengue Virus (DENV) | Vero | Effective at low micromolar concentrations. | [1][2][9] |
| Flaviviridae | Zika Virus (ZIKV) | Vero | Effective at low micromolar concentrations. | [1][2][9] |
| Flaviviridae | West Nile Virus (WNV) | Vero | Effective at low micromolar concentrations. | [1][2][9] |
Table 2: Antiviral Activity of this compound against Coronaviruses
| Virus | Cell Line | CC50 | Key Findings | Reference |
| Human Coronavirus OC43 (HCoV-OC43) | Rhabdomyosarcoma (RD) | 3.22 µM | >100-fold reduction in infectious titers. | [8][10][11] |
| SARS-CoV-2 (Lineage A) | Calu-3 | 13.48 µM | Reduced viral load by 1 to 3 log orders. | [7][8][12] |
| SARS-CoV-2 (Alpha, Beta, Delta variants) | Calu-3 | 13.48 µM | Significant reduction in viral load (up to 1000-fold). | [5][6][8][10] |
Detailed Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of this compound's antiviral activity.
Cell Viability and Cytotoxicity Assay (CC50 Determination)
This protocol is essential to determine the concentration of this compound that is toxic to the host cells, ensuring that the observed antiviral effects are not due to cell death.
-
Cell Seeding: Plate host cells (e.g., Calu-3, Vero, or RD cells) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a period that mirrors the duration of the antiviral assay (e.g., 24-72 hours).
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[4][10][11]
dot
Caption: Workflow for CC50 determination.
Antiviral Activity Assay (EC50 and Viral Load Reduction)
This protocol is used to quantify the effectiveness of this compound in inhibiting viral replication.
-
Cell Infection: Seed host cells in appropriate culture plates. Infect the cells with the virus of interest at a specific multiplicity of infection (MOI) for a defined period (e.g., 1-2 hours).
-
Compound Treatment: After the infection period, remove the viral inoculum and add fresh media containing various non-toxic concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for a duration that allows for viral replication (e.g., 24-48 hours).
-
Quantification of Viral Load:
-
Plaque Assay: Collect the cell culture supernatant and perform serial dilutions to infect a fresh monolayer of cells. After an incubation period, the cells are fixed, stained, and the number of plaques (zones of cell death) is counted to determine the viral titer.[8][10]
-
Quantitative Reverse Transcription PCR (qRT-PCR): Isolate viral RNA from the cell lysate or supernatant. Use qRT-PCR to quantify the number of viral RNA copies.[9]
-
-
Data Analysis:
-
EC50 Calculation: Plot the percentage of viral inhibition against the logarithm of the this compound concentration to determine the 50% effective concentration (EC50).
-
Fold Reduction: Compare the viral titers or RNA copy numbers in this compound-treated samples to the vehicle-treated controls to calculate the fold reduction in viral load.
-
dot
Caption: Workflow for antiviral activity assay.
Conclusion
The collective data strongly indicate that this compound is a promising broad-spectrum antiviral agent. Its unique mechanism of targeting a host factor, DDX3X, presents a significant advantage in overcoming viral resistance, a common challenge with direct-acting antivirals. The consistent efficacy of this compound across multiple, unrelated viral families, including coronaviruses and flaviviruses, underscores its potential as a valuable tool in the arsenal against both existing and emerging viral threats. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Is a Broad-Spectrum Antiviral Agent That Targets DEAD-Box RNA Helicase DDX3X - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. Frontiers | this compound, a small molecule inhibitor of host RNA helicase DDX3, suppresses multiple variants of SARS-CoV-2 [frontiersin.org]
- 5. Targeting mitochondrial translation by inhibiting DDX3: a novel radiosensitization strategy for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound, a small molecule inhibitor of host RNA helicase DDX3, suppresses multiple variants of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. mdpi.com [mdpi.com]
The Radiosensitizing Potential of RK-33: A Comparative Analysis Across Diverse Tumor Types
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the radiosensitizing properties of RK-33, a first-in-class DDX3 helicase inhibitor. We delve into its mechanism of action, present supporting experimental data from various tumor models, and contextualize its performance against other therapeutic alternatives.
This compound has emerged as a promising agent that enhances the efficacy of radiotherapy in preclinical cancer models. By targeting the DEAD-box RNA helicase DDX3, this compound disrupts crucial cellular processes that contribute to radioresistance, including DNA repair and cell cycle progression. This guide synthesizes the current scientific literature to offer an objective overview of its performance, supported by detailed experimental data and methodologies.
Mechanism of Action: Targeting DDX3 to Induce Radiosensitization
This compound functions as a small molecule inhibitor that specifically binds to the ATP-binding pocket of DDX3, abrogating its helicase activity.[1] This inhibition triggers a cascade of downstream effects that ultimately sensitize cancer cells to ionizing radiation. Two primary signaling pathways are implicated in the radiosensitizing effects of this compound: the Wnt/β-catenin pathway and the mitochondrial translation pathway.
Inhibition of the Wnt/β-catenin signaling pathway by this compound has been observed in lung cancer and medulloblastoma.[1][2] DDX3 is known to be a positive regulator of this pathway, and its inhibition by this compound leads to a G1 cell cycle arrest and apoptosis.[1][2] Furthermore, this compound has been shown to impair non-homologous end joining (NHEJ), a critical DNA repair pathway, thereby enhancing the cytotoxic effects of radiation.[1]
A more recently elucidated mechanism involves the inhibition of mitochondrial translation. In breast cancer models, this compound was found to downregulate proteins involved in mitochondrial translation and the respiratory electron transport chain.[3] This leads to reduced oxidative phosphorylation, decreased intracellular ATP, and increased reactive oxygen species (ROS), culminating in a bioenergetic catastrophe that enhances the effects of radiation.[3]
Performance Data: In Vitro and In Vivo Efficacy of this compound
The radiosensitizing effects of this compound have been validated across a range of cancer cell lines and in vivo tumor models. The following tables summarize the key quantitative data from these studies.
In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | 4.4 - 8.4 | [1] |
| H1299 | Lung Cancer | 4.4 - 8.4 | [1] |
| H23 | Lung Cancer | 4.4 - 8.4 | [1] |
| H460 | Lung Cancer | 4.4 - 8.4 | [1] |
| H3255 (low DDX3) | Lung Cancer | > 25 | [1] |
| DU145 | Prostate Cancer | 3 - 6 | [4] |
| LNCaP | Prostate Cancer | 3 - 6 | [4] |
| 22Rv1 | Prostate Cancer | 3 - 6 | [4] |
| PC3 (low DDX3) | Prostate Cancer | > 12 | [4] |
| DAOY | Medulloblastoma | 2.5 | [2] |
| UW228 | Medulloblastoma | 3.5 | [2] |
In Vivo Radiosensitization by this compound
| Cancer Type | Model | Treatment | Outcome | Reference |
| Lung Cancer | Twist1/KrasG12D autochthonous model | This compound + Radiation | Induced tumor regression | [1] |
| Lung Cancer | Orthotopic human xenograft model | This compound + Radiation | Induced tumor regression | [1] |
| Prostate Cancer | DU145-Luc inoculated SCID mice | This compound (50 mg/kg) + Radiation (5 Gy) | Reduced tumor growth, decreased proliferation, and increased apoptosis | [4] |
| Medulloblastoma | Mouse xenograft model | This compound + Radiation (5 Gy) | Caused tumor regression | [2] |
Comparison with Alternative Radiosensitizers
Direct comparative studies of this compound with other radiosensitizers are limited in the current literature. However, one study in lung cancer models demonstrated that this compound enhances the sensitivity of lung cancer cells to radiotherapy by inhibiting the non-homologous end joining (NHEJ) DNA repair pathway, and was noted to be superior to the radiosensitizer carboplatin in this context.[5] Further head-to-head studies are warranted to comprehensively position this compound against other established radiosensitizing agents like cisplatin and other targeted therapies.
Experimental Protocols
Cell Viability and IC50 Determination
Cancer cell lines were seeded in 96-well plates and treated with increasing concentrations of this compound. Cell viability was assessed after a specified incubation period (e.g., 72 hours) using assays such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, was then calculated from the dose-response curves.[1][4]
In Vivo Tumor Xenograft Studies
Animal models, such as SCID mice, were subcutaneously or orthotopically injected with cancer cells. Once tumors reached a palpable size, mice were randomized into control and treatment groups. Treatment groups received this compound (administered intraperitoneally or via other appropriate routes), radiation, or a combination of both. Tumor growth was monitored regularly by measuring tumor volume. At the end of the study, tumors were excised, weighed, and processed for further analysis, including immunohistochemistry for proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3) markers.[4]
Clonogenic Survival Assay
Cells were treated with this compound, radiation, or a combination of both. After treatment, cells were seeded at low densities and allowed to form colonies for a period of 10-14 days. Colonies were then fixed, stained (e.g., with crystal violet), and counted. The surviving fraction was calculated as the ratio of the number of colonies formed by treated cells to that of untreated cells. This assay provides a measure of the ability of single cells to proliferate and form a colony after treatment, a key indicator of radiosensitization.
Visualizing the Mechanisms of this compound
Signaling Pathway Diagrams
Caption: this compound inhibits DDX3, disrupting Wnt signaling and DNA repair.
Caption: this compound inhibits mitochondrial translation, leading to radiosensitization.
Experimental Workflow Diagram
Caption: Workflow for validating this compound's radiosensitizing properties.
References
- 1. embopress.org [embopress.org]
- 2. Targeting DDX3 in Medulloblastoma Using the Small Molecule Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting mitochondrial translation by inhibiting DDX3: a novel radiosensitization strategy for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Radiosensitizes Prostate Cancer Cells by Blocking the RNA Helicase DDX3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to RNA Helicase Inhibitors in Cancer Therapy: RK-33 vs. eIF4A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The dysregulation of RNA helicases, enzymes crucial for all aspects of RNA metabolism, is increasingly recognized as a hallmark of cancer. Their role in promoting uncontrolled cell growth and survival has positioned them as attractive targets for novel cancer therapeutics. This guide provides a detailed comparison of RK-33, a first-in-class inhibitor of the DEAD-box RNA helicase DDX3, with prominent inhibitors of the eukaryotic initiation factor 4A (eIF4A), another critical RNA helicase in oncology. We present a comprehensive overview of their mechanisms of action, preclinical efficacy, and the experimental methodologies used to evaluate them.
Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the in vitro potency of this compound and key eIF4A inhibitors—Zotatifin (eFT226), Silvestrol, and Rocaglamide—across a range of cancer cell lines. The data, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, offer a quantitative measure of their anti-proliferative activity.
Table 1: Anti-proliferative Activity of this compound (DDX3 Inhibitor)
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Lung Cancer | A549 | 4.4 - 8.4 | [Bol et al., 2015] |
| Lung Cancer | H1299 | 4.4 - 8.4 | [Bol et al., 2015] |
| Lung Cancer | H23 | 4.4 - 8.4 | [Bol et al., 2015] |
| Lung Cancer | H460 | 4.4 - 8.4 | [Bol et al., 2015] |
| Lung Cancer | H3255 (low DDX3) | > 25 | [Bol et al., 2015] |
| Prostate Cancer | DU145 | 3 - 6 | [Xie et al., 2016] |
| Prostate Cancer | 22Rv1 | 3 - 6 | [Xie et al., 2016] |
| Prostate Cancer | LNCaP | 3 - 6 | [Xie et al., 2016] |
| Prostate Cancer | PC3 (low DDX3) | > 12 | [Xie et al., 2016] |
| Breast Cancer (MCF-7) | This compound-PLGA NPs (5%) | 49 µg/mL | [Bol et al., 2015] |
| Breast Cancer (MCF-7) | This compound-PLGA NPs (10%) | 25 µg/mL | [Bol et al., 2015] |
Table 2: Anti-proliferative Activity of Zotatifin (eFT226) (eIF4A Inhibitor)
| Cancer Type | Cell Line | GI50 (nM) | Reference |
| B-cell Lymphoma | TMD8 | 4.1 | [MedChemExpress] |
| B-cell Lymphoma | SU-DHL-2 | 3 | [MedChemExpress] |
| B-cell Lymphoma | HBL1 | 5.6 | [MedChemExpress] |
| B-cell Lymphoma | Pfeiffer | 3.7 | [MedChemExpress] |
| B-cell Lymphoma | SU-DHL-6 | 5.3 | [MedChemExpress] |
| B-cell Lymphoma | SU-DHL-10 | 7.3 | [MedChemExpress] |
| B-cell Lymphoma | VAL | 6.6 | [MedChemExpress] |
| B-cell Lymphoma | Carnaval | 4.4 | [MedChemExpress] |
| B-cell Lymphoma | U2973 | 4.2 | [MedChemExpress] |
| B-cell Lymphoma | Ramos | 4.6 | [MedChemExpress] |
| Mantle Cell Lymphoma | Jeko1 | 7.9 | [MedChemExpress] |
| Mantle Cell Lymphoma | Mino | 11.2 | [MedChemExpress] |
| Mantle Cell Lymphoma | Rec-1 | 11.8 | [MedChemExpress] |
| Breast Cancer | MDA-MB-231 | < 15 | [MedChemExpress] |
Table 3: Anti-proliferative Activity of Silvestrol (eIF4A Inhibitor)
| Cancer Type | Cell Line | IC50/CC50 (nM) | Reference |
| Lung Cancer | A549 | 9.42 | [In Vitro Safety... of Silvestrol] |
| Prostate Cancer | PC-3 | ~60 | [Antitumor Activity... of Silvestrol] |
| Breast Cancer | MDA-MB-231 | ~60 | [Antitumor Activity... of Silvestrol] |
| Breast Cancer | T-47D | 5.46 | [The eIF4A inhibitor silvestrol sensitizes...] |
| Hepatocellular Carcinoma | Various | 12.5 - 86 | [Rocaglamide, Silvestrol...] |
| Acute Myeloid Leukemia | FLT3-wt | 3.8 | [Rocaglamide, Silvestrol...] |
| Acute Myeloid Leukemia | MV4-11 (FLT3-ITD) | 2.7 | [Rocaglamide, Silvestrol...] |
| Colon Cancer | HT-29 | 0.7 | [In Vitro Safety... of Silvestrol] |
| Kidney Cancer | Caki-2 | 37 | [In Vitro Safety... of Silvestrol] |
| Embryonal Kidney | HEK293T | 16 | [In Vitro Safety... of Silvestrol] |
Table 4: Anti-proliferative Activity of Rocaglamide (eIF4A and DDX3 Inhibitor)
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Heat Shock Reporter | - | ~50 | [Selleck Chemicals] |
| Malignant Periph. Nerve Sheath Tumor | Various | Comparable to Silvestrol | [Targeting protein translation...] |
| Sarcomas (various) | Various | Potent, comparable to Silvestrol | [Targeting protein translation...] |
Mechanisms of Action and Signaling Pathways
This compound and the eIF4A inhibitors target distinct but crucial nodes in the cellular machinery, leading to the suppression of cancer cell growth and proliferation.
This compound: Targeting the DDX3 RNA Helicase
This compound is a first-in-class small molecule that specifically binds to the ATP-binding pocket of the DDX3 RNA helicase, thereby inhibiting its activity.[1] DDX3 is overexpressed in a variety of cancers, including lung, breast, and prostate cancer, and its high expression often correlates with poor prognosis.[1][2][3] Inhibition of DDX3 by this compound leads to several anti-cancer effects:
-
G1 Cell Cycle Arrest and Apoptosis: this compound treatment causes cancer cells to arrest in the G1 phase of the cell cycle and subsequently undergo programmed cell death (apoptosis).[1][4]
-
Inhibition of Wnt/β-catenin Signaling: DDX3 is a component of the Wnt/β-catenin signaling pathway, which is critical for cell proliferation and differentiation. This compound disrupts the interaction between DDX3 and β-catenin, leading to the downregulation of Wnt target genes.[1][5]
-
Radiosensitization: this compound has been shown to sensitize cancer cells to radiation therapy.[1][2] It achieves this by impairing the non-homologous end joining (NHEJ) DNA repair pathway, which cancer cells rely on to survive radiation-induced DNA damage.[1][6]
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. 3.7. Annexin-V Apoptosis Assay [bio-protocol.org]
Safety Operating Guide
Proper Disposal Procedures for RK-33
The following document provides detailed, step-by-step guidance for the proper and safe disposal of the chemical compound RK-33 (CAS No. 1070773-09-9). This information is intended for researchers, scientists, and drug development professionals to ensure safety and compliance with environmental regulations.
Immediate Safety and Hazard Identification
This compound is an inhibitor of DEAD-box helicase 3 (DDX3) and is classified with acute oral toxicity and as a substance that is very toxic to aquatic life with long-lasting effects[1][2]. Therefore, it is imperative to prevent its release into the environment. Improper disposal, such as pouring it down the drain, is illegal and can cause significant harm[3][4]. All personnel handling this compound waste must be trained on its specific hazards and the procedures outlined below[5][6].
Key Hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Aquatic Toxicity (Acute and Chronic, Category 1): Very toxic to aquatic life with long-lasting effects[1].
In case of a spill, treat the spilled material and any cleanup supplies (e.g., absorbent pads, contaminated gloves) as hazardous waste[6].
Quantitative Data and Physical Properties
A summary of the physical and chemical properties of this compound is provided below. This information is crucial for selecting appropriate waste containers and understanding potential incompatibilities.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₀N₆O₃ | [1][2][7] |
| Molecular Weight | 428.4 g/mol | [2] |
| Appearance | Solid/Powder | [1] |
| Solubility | DMSO: ~20 mg/mLDMF: ~20 mg/mLDMSO:PBS (pH 7.2) (1:2): ~0.33 mg/mL | [2][8] |
| Storage (Powder) | -20°C | [1] |
| Storage (in Solvent) | -80°C | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Establish a designated area within the laboratory, at or near the point of waste generation, for collecting this compound waste[4][9][10].
-
This area must be under the control of the laboratory personnel generating the waste[9][10].
-
Ensure the SAA is clearly marked with appropriate signage[10][11].
Step 2: Select an Appropriate Waste Container
-
Use a container that is compatible with the chemical waste. For this compound, which may be dissolved in solvents like DMSO or DMF, a high-density polyethylene (HDPE) or glass container is recommended[3][12].
-
The container must be in good condition, leak-proof, and have a secure, tight-fitting lid[9][12].
-
For liquid waste, use secondary containment, such as a plastic tray or bucket, to prevent spills from reaching drains[10][12].
Step 3: Label the Waste Container
-
Attach a hazardous waste label to the container as soon as the first drop of waste is added[11][12][13].
-
The label must include the words "Hazardous Waste" and list all chemical constituents by their full names (no abbreviations) and their approximate percentages[9][12].
-
Clearly indicate the accumulation start date[5].
Step 4: Accumulate Waste Safely
-
Keep the waste container closed at all times, except when adding waste. Do not leave a funnel in the container[9][12].
-
Segregate this compound waste from incompatible materials, such as strong acids, bases, and oxidizing agents[9][14][15].
-
Do not mix different waste streams unless they are known to be compatible[12].
-
Do not fill liquid waste containers beyond 90% capacity to allow for expansion[3][9].
Step 5: Arrange for Waste Pickup
-
Once the container is full, or within one year of the accumulation start date (whichever comes first), arrange for a waste pickup from your institution's Environmental Health & Safety (EHS) department[13][14].
-
Follow your institution's specific procedures for requesting a chemical waste collection[11][12][13]. There is typically no direct charge for this service[13][16].
-
Do not transport hazardous waste outside of your laboratory; this should be handled by trained EHS personnel[6].
Step 6: Handle Empty Containers
-
An empty container that held this compound must be managed as hazardous waste unless it is triple-rinsed[6].
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste[6].
-
After triple-rinsing, deface or remove the original labels before disposing of the container in the regular trash or recycling, as per your institution's policy[6].
Experimental Workflow and Disposal Pathway Diagrams
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for this compound waste accumulation and pickup.
Caption: Decision pathway for safe this compound disposal.
References
- 1. This compound|1070773-09-9|MSDS [dcchemicals.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 6. vumc.org [vumc.org]
- 7. file.glpbio.com [file.glpbio.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. research.columbia.edu [research.columbia.edu]
- 10. Chemical Waste – EHS [ehs.mit.edu]
- 11. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. Chemical Waste | UW Environmental Health & Safety [ehs.washington.edu]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 16. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Essential Safety and Logistics for Handling RK-33
For researchers, scientists, and drug development professionals working with the investigational RNA helicase inhibitor RK-33, stringent adherence to safety protocols is paramount. Given that the toxicological properties of this compound have not been thoroughly investigated, a cautious approach is necessary to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound.
Personal Protective Equipment (PPE) and Engineering Controls
A comprehensive approach to safety involves a combination of appropriate personal protective equipment and engineering controls. Since this compound is often dissolved in Dimethyl Sulfoxide (DMSO), a substance that can facilitate skin absorption, the selection of appropriate PPE is critical.
| Equipment/Control | Specification | Purpose |
| Ventilation | Chemical Fume Hood | To minimize inhalation of any aerosols or vapors. All handling of this compound, especially in powdered form or when preparing solutions, should be conducted in a certified chemical fume hood. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect eyes from splashes of this compound solutions. |
| Hand Protection | Butyl Rubber Gloves | Recommended for handling DMSO solutions. Nitrile gloves may be used for brief contact, but double-gloving is advised. Gloves should be changed immediately if contaminated. |
| Body Protection | Laboratory Coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator | Recommended when handling the powdered form of this compound or if there is a potential for aerosol generation outside of a fume hood. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, procedural workflow is crucial for the safe handling of this compound. The following steps outline the process from preparation to post-experiment cleanup.
A visual representation of this workflow is provided below to ensure clarity and adherence to the correct sequence of operations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
